molecular formula C18H18O3 B11957835 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL CAS No. 101789-81-5

1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL

Cat. No.: B11957835
CAS No.: 101789-81-5
M. Wt: 282.3 g/mol
InChI Key: DTIKVCDPRYGIFI-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

101789-81-5

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)but-3-yn-2-ol

InChI

InChI=1S/C18H18O3/c1-4-18(19,15-7-11-17(21-3)12-8-15)13-14-5-9-16(20-2)10-6-14/h1,5-12,19H,13H2,2-3H3

InChI Key

DTIKVCDPRYGIFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C#C)(C2=CC=C(C=C2)OC)O

Origin of Product

United States

Foundational & Exploratory

1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol: Structural Dynamics, Reactivity Profiles, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the realm of advanced organic synthesis and drug development, functionalized propargylic alcohols serve as highly versatile linchpins for generating complex molecular architectures. 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol (CAS: 101789-81-5) is a privileged tertiary propargylic alcohol characterized by a terminal alkyne and two electron-rich anisyl (4-methoxyphenyl) moieties [2]. This whitepaper provides an in-depth technical analysis of its electronic profiling, mechanistic reactivity, and validated experimental workflows, designed specifically for researchers leveraging carbocation-mediated pathways and transition-metal catalysis.

Molecular Architecture & Electronic Profiling

The structural topology of 1,2-bis(4-methoxyphenyl)-3-butyn-2-ol dictates its unique reactivity. The molecule consists of a 3-butyn-2-ol backbone, substituted at C1 and C2 with 4-methoxyphenyl groups.

The presence of the para-methoxy substituents is not merely a structural variation; it fundamentally alters the electronic landscape of the molecule:

  • C2-Aryl Resonance (Carbocation Stabilization): The anisyl group at the C2 position provides immense resonance stabilization (+M effect) to the propargylic carbon. Upon heterolytic cleavage of the C-O bond, the resulting tertiary propargylic carbocation is highly stabilized, lowering the activation energy for

    
    -type substitutions and Nicholas reactions.
    
  • C1-Aryl Nucleophilicity: The anisyl group at the C1 (benzyl) position acts as an electron-rich π-nucleophile. In the presence of activated alkynes, the ortho-position of this ring is primed for rapid intramolecular Friedel-Crafts-type cyclizations.

Table 1: Physicochemical and Predictive Profiling

To facilitate high-throughput screening and analytical tracking, the foundational physicochemical data is summarized below [1]:

PropertyValueAnalytical Significance
Molecular Formula

Defines the stoichiometric baseline for reactions.
Molecular Weight 282.34 g/mol Standard conversion metric for synthetic scaling.
Monoisotopic Mass 282.12558 DaCritical for high-resolution mass spectrometry (HRMS).
Exact Mass

283.13286 m/zPrimary adduct observed in positive ESI-MS.
Predicted CCS

171.2 ŲIon mobility-mass spectrometry (IM-MS) collision cross-section.
XlogP (Predicted) 3.1Indicates moderate lipophilicity, ideal for cellular permeability.

Mechanistic Pathways and Reactivity

The synthetic utility of 1,2-bis(4-methoxyphenyl)-3-butyn-2-ol diverges based on the catalytic system employed. The two primary vectors of reactivity are Brønsted/Lewis acid-mediated carbocation formation and transition-metal π-activation . Furthermore, the alkyne moiety can participate in complex palladium-catalyzed [3+2] annulations and trans-diborylations, a reactivity pattern well-documented in related bis(4-methoxyphenyl)alkyne systems[3, 4].

G SM 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol (Stable Precursor) Cation Propargylic Cation (Resonance Stabilized by p-OMe) SM->Cation Brønsted/Lewis Acid (-H₂O) Cyclo_Path Metal-Catalyzed Cycloisomerization SM->Cyclo_Path Au(I)/Pt(II) π-activation MS_Path Meyer-Schuster Rearrangement Cation->MS_Path H₂O attack at C4 Nicholas Nicholas Reaction (Co-complexation) Cation->Nicholas Co₂(CO)₆ stabilization Enone α,β-Unsaturated Enone MS_Path->Enone Indene Substituted Indene Core Cyclo_Path->Indene Alkyne_Sub Propargylic Substitution Products Nicholas->Alkyne_Sub

Divergent synthetic pathways of 1,2-bis(4-methoxyphenyl)-3-butyn-2-ol via cation and pi-activation.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems, explaining the explicit causality behind each reagent choice.

Protocol 1: Synthesis via Nucleophilic Alkynylation

Objective: Synthesize 1,2-bis(4-methoxyphenyl)-3-butyn-2-ol from 1,2-bis(4-methoxyphenyl)ethanone (deoxyanisoin).

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon. Add deoxyanisoin (10.0 mmol) and anhydrous THF (30 mL).

  • Lewis Acid Activation (Critical Step): Add anhydrous

    
     (11.0 mmol) and stir at room temperature for 1 hour, then cool the suspension to 0 °C.
    
    • Causality: Deoxyanisoin possesses mildly acidic α-protons. Standard Grignard reagents can act as bases, leading to undesired enolization.

      
       acts as a highly oxophilic Lewis acid, activating the carbonyl carbon while simultaneously reducing the basicity of the incoming organometallic species, thereby enforcing strict 1,2-nucleophilic addition (Luche-type activation).
      
  • Alkynylation: Dropwise add ethynylmagnesium bromide (0.5 M in THF, 24 mL, 12.0 mmol) over 20 minutes. Maintain at 0 °C for 2 hours.

  • Quench & Isolation: Quench carefully with saturated aqueous

    
     (20 mL).
    
    • Causality: A mild proton source is required to protonate the intermediate alkoxide. Stronger acids (like HCl) would prematurely trigger the dehydration of the highly sensitive tertiary propargylic alcohol.

  • Purification: Extract with EtOAc (

    
     mL), dry over 
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc 85:15).
Protocol 2: Gold-Catalyzed Cycloisomerization to 1,3-Diarylindenes

Objective: Convert the propargylic alcohol into a fully aromatized, functionalized indene scaffold.

  • Catalyst Generation: In a dry vial, combine

    
     (5 mol%) and 
    
    
    
    (5 mol%) in anhydrous DCM (2 mL). Stir for 5 minutes in the dark.
    • Causality:

      
       abstracts the chloride ligand from the inactive 
      
      
      
      precatalyst, precipitating
      
      
      and generating the highly active, carbophilic cationic
      
      
      species.
  • Substrate Addition: Add a solution of 1,2-bis(4-methoxyphenyl)-3-butyn-2-ol (1.0 mmol) in DCM (3 mL) to the active catalyst mixture at room temperature.

    • Causality: Au(I) selectively coordinates to the soft π-system of the terminal alkyne, lowering its LUMO without ionizing the tertiary alcohol. The electron-donating p-methoxy group on the C1-aryl ring renders its ortho-position highly nucleophilic, driving a rapid intramolecular Friedel-Crafts-type attack on the activated alkyne.

  • Dehydration: The initial cyclization yields an indanol intermediate, which rapidly dehydrates under the mildly acidic conditions (trace TfOH generated) to yield the thermodynamically stable 1,3-diarylindene.

  • Isolation: Filter the mixture through a short pad of Celite to remove metal residues, concentrate, and recrystallize from hot ethanol.

Applications in Advanced Therapeutics & Materials

The molecular scaffolds derived from 1,2-bis(4-methoxyphenyl)-3-butyn-2-ol are highly prized in drug development. The resulting 1,3-diarylindene and diarylalkene motifs are structural isosteres of triphenylethylene derivatives, which form the pharmacophoric core of Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen and endoxifen. The electron-rich anisyl groups enhance binding affinity within the hydrophobic pockets of estrogen receptors via strong π-π and edge-to-face aromatic interactions. Furthermore, the terminal alkyne serves as a pristine bioorthogonal handle for late-stage functionalization via CuAAC (Click) chemistry, allowing researchers to conjugate these pharmacophores to targeted delivery peptides or fluorescent probes.

References

  • PubChemLite. "1,2-bis(4-methoxyphenyl)-3-butyn-2-ol Structural and Predictive Information." Université du Luxembourg.
  • Sigma-Aldrich. "1,2-BIS(4-METHOXYPHENYL)-3-BUTYN-2-OL (CAS 101789-81-5) Product Data." Sigma-Aldrich.
  • Sarmah, M., & Das, D. J. "A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues." ACS Omega, 2022.
  • Peking University Research. "Palladium-Catalyzed [3 + 2] Annulation of Alkynes with Concomitant Aromatic Ring Expansion." Journal of the American Chemical Society, 2022.

Technical Guide: Ethynylation of Desoxyanisoin & Downstream Product Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the ethynylation of Desoxyanisoin (4,4'-dimethoxydeoxybenzoin), a critical transformation in the synthesis of non-steroidal estrogen analogs, specifically the stilbene and diphenylethane classes (e.g., Dienestrol, Hexestrol). The primary reaction involves the nucleophilic addition of an acetylide anion to the ketone carbonyl, yielding the tertiary alcohol 1,2-bis(4-methoxyphenyl)but-3-yn-2-ol . This intermediate serves as a divergent scaffold for dehydration to conjugated enynes or reduction to functionalized alkanes.

Part 1: Chemical Basis & Mechanistic Pathway

Structural Context

Desoxyanisoin (CAS: 120-44-5) presents a unique steric challenge due to the


-methylene group flanked by two electron-rich anisyl rings. The carbonyl carbon is moderately electrophilic but sterically encumbered. Successful ethynylation requires a "hard" nucleophile (acetylide anion) capable of overcoming this hindrance without inducing enolization of the 

-protons.
Reaction Mechanism

The reaction proceeds via a 1,2-nucleophilic addition. The acetylide anion (


), generated in situ, attacks the carbonyl carbon of desoxyanisoin. The resulting alkoxide is protonated during the workup to yield the target carbinol.

Key Mechanistic Risks:

  • Enolization: The basic acetylide can deprotonate the

    
    -carbon of desoxyanisoin, leading to the recovery of starting material upon quench.
    
  • Retro-Aldol: Under high thermal stress, the adduct can revert. Cryogenic or controlled temperature conditions are essential.

ReactionMechanism cluster_side Side Reactions Start Desoxyanisoin (Ketone) Intermediate Tetrahedral Alkoxide Intermediate Start->Intermediate Nucleophilic Attack (Liquid NH3 / THF) Reagent Sodium Acetylide (HC≡C⁻ Na⁺) Reagent->Intermediate Product 1,2-bis(4-methoxyphenyl) but-3-yn-2-ol Intermediate->Product Protonation (NH4Cl / H3O+) Enol Enolate Formation (Recovered SM) Intermediate->Enol Deprotonation (if T > -33°C)

Figure 1: Mechanistic pathway for the ethynylation of desoxyanisoin showing the primary addition and potential enolization side reaction.

Part 2: Synthetic Methodologies

Two primary protocols are validated for this transformation: the Liquid Ammonia (Reppe-like) method and the Grignard method. The choice depends on scale and equipment availability.

Method A: Sodium Acetylide in Liquid Ammonia (High Yield / Scale-Up)

This is the preferred method for maximizing yield as the low temperature (-33°C) suppresses enolization.

Reagents:

  • Sodium metal (Na)

  • Liquid Ammonia (anhydrous)

  • Acetylene gas (purified)[1]

  • Desoxyanisoin (dissolved in minimal THF or Ether)

Protocol:

  • Generation of Na-Acetylide: Condense ammonia (approx. 500 mL for 0.1 mol scale) into a 3-neck flask equipped with a dry ice condenser. Add catalytic Fe(NO3)3. Add Sodium metal (2.5 eq) in small pieces until the blue color dissipates and a gray suspension of NaNH2 forms.

  • Saturation: Bubble dry acetylene gas through the suspension for 30-60 minutes until the solution turns clear/dark, indicating the conversion of NaNH2 to Sodium Acetylide.

  • Addition: Add Desoxyanisoin (1.0 eq) dropwise as a solution in THF/Ether over 45 minutes. Maintain temperature at -33°C (refluxing ammonia).

  • Reaction: Stir for 3-5 hours.

  • Quench: Carefully add solid Ammonium Chloride (NH4Cl) to neutralize the alkoxide. Allow ammonia to evaporate overnight.

  • Workup: Partition the residue between Water and Ethyl Acetate. Wash organics with Brine, dry over MgSO4, and concentrate.

Method B: Ethynylmagnesium Bromide in THF (Lab Scale)

Suitable for smaller scales where liquid ammonia handling is impractical.

Reagents:

  • Ethynylmagnesium bromide (0.5M in THF) - Commercial or prepared via EtMgBr + Acetylene.

  • Desoxyanisoin.[2][3]

Protocol:

  • Setup: Flame-dry glassware under Nitrogen atmosphere.

  • Reagent Prep: If preparing in situ, bubble acetylene through a solution of EtMgBr in THF at 0°C until ethane evolution ceases.

  • Addition: Cool the Grignard solution to 0°C. Add Desoxyanisoin (in THF) slowly.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 12 hours. Note: Higher temperatures may be required (reflux) if conversion is low, but this increases side products.

  • Quench: Pour into saturated aqueous NH4Cl/Ice mixture.

Data Comparison: Solvent Systems
ParameterLiquid Ammonia (Method A)THF/Grignard (Method B)
Reaction Temp -33°C0°C to 60°C
Base Strength High (Acetylide/Amide)High (Grignard)
Side Reactions Low (Enolization suppressed)Moderate (Aldol/Enolization)
Typical Yield 75 - 85%50 - 65%
Scalability HighLow/Medium

Part 3: Product Characterization

Target Compound: 1,2-bis(4-methoxyphenyl)but-3-yn-2-ol Molecular Formula: C18H18O3 Molecular Weight: 282.34 g/mol

Spectroscopic Profile
  • IR Spectrum (ATR):

    • 
      : Broad band at 3400–3500 cm⁻¹ (H-bonded).
      
    • 
      : Sharp peak at ~3280–3300 cm⁻¹.
      
    • 
      : Weak band at ~2100 cm⁻¹ (asymmetric stretch).
      
  • ¹H NMR (CDCl3, 400 MHz):

    • 
       2.4-2.6 (s, 1H, Acetylenic proton, 
      
      
      
      ).
    • 
       2.8-3.0 (s, 1H, Hydroxyl, 
      
      
      
      , exchangeable).
    • 
       3.2-3.4 (d/q, 2H, Methylene, 
      
      
      
      ).
    • 
       3.7-3.8 (s, 6H, Methoxy groups, 
      
      
      
      ).
    • 
       6.8-7.5 (m, 8H, Aromatic protons).
      

Part 4: Downstream Applications

The ethynylated product is rarely the endpoint. It serves as a pivotal intermediate for the synthesis of Stilbene-based Estrogens and SERMs .

Dehydration to Enynes

Acid-catalyzed dehydration (e.g., p-TsOH in Toluene, reflux) converts the tertiary alcohol into the conjugated enyne: 1,2-bis(4-methoxyphenyl)-1-buten-3-yne .

  • Relevance: This enyne skeleton is the direct precursor to Dienestrol (via reduction) and structural analogs of Diethylstilbestrol (DES) .

Rupe vs. Meyer-Schuster Rearrangement

Treatment with acid can also induce rearrangement.

  • Meyer-Schuster: Yields

    
    -unsaturated ketones (transposition of the oxygen).
    
  • Rupe: Yields

    
    -unsaturated ketones via terminal alkyne migration.
    
  • Control: Careful selection of acid strength (Formic acid vs. Sulfuric acid) determines the pathway, allowing access to diverse pharmacophores.

Downstream cluster_path1 Path A: Dehydration cluster_path2 Path B: Hydration/Rearrangement Alcohol 1,2-bis(4-methoxyphenyl) but-3-yn-2-ol Enyne 1,2-bis(4-methoxyphenyl) -1-buten-3-yne Alcohol->Enyne pTsOH, Toluene (-H2O) Diketone 1,2-bis(4-methoxyphenyl) butane-1,3-dione Alcohol->Diketone HgSO4 / H2SO4 (Hydration) Dienestrol Dienestrol / Stilbene Analogs Enyne->Dienestrol Reduction (H2/Pd or Na/NH3)

Figure 2: Divergent synthesis pathways from the ethynylated intermediate.

References

  • PubChem. (2025). 1,2-bis(4-methoxyphenyl)-3-butyn-2-ol Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1963). 1-Phenyl-1-penten-4-yn-3-ol (General procedure for Ethynylation).[1] Org. Synth. Coll. Vol. 4, p. 792. [Link]

  • Hill, K. A., et al. (1981). Synthesis of metabolic intermediates of diethylstilbestrol. Steroids, 37(3), 327-343.[4] [Link]

  • Eissmann, F., et al. (2010).[5] 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol (Structural Analog Analysis). Acta Crystallographica Section E. [Link]

  • PrepChem. Synthesis of 4-(p-methoxyphenyl)-3-buten-2-one (Precursor Chemistry). [Link]

Sources

Technical Guide: 1,2-Diaryl-3-butyn-2-ol Compound Class

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Overview

The 1,2-diaryl-3-butyn-2-ol scaffold represents a specialized subclass of propargylic alcohols characterized by a quaternary stereocenter at the C2 position, flanked by two aryl groups—one directly attached to C2 and the other separated by a methylene bridge (C1).

Structurally defined as 1-aryl-2-aryl-3-butyn-2-ol , this motif serves as a critical "chiral pivot" in organic synthesis. It is not merely a terminal product but a high-value intermediate used to access:

  • Tetrasubstituted Olefins: Precursors to stilbene-based Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen.

  • Fused Heterocycles: Indoles and furans via metal-catalyzed cycloisomerization.

  • 
    -Unsaturated Ketones:  Via Meyer-Schuster rearrangements.
    

This guide provides a comprehensive analysis of the synthesis, reactivity, and application of this scaffold, moving beyond basic textbook definitions to industrial-grade execution strategies.

Part 2: Chemical Architecture & Properties[1][2]

Structural Definition

The core IUPAC nomenclature follows the but-3-yn-2-ol parent chain.

  • C1: Methylene bridge attached to Aryl Ring A (Benzyl position).

  • C2: Quaternary center bearing the Hydroxyl group, Aryl Ring B, and the alkyne.

  • C3-C4: Terminal alkyne moiety.

General Formula:



Physicochemical Characteristics
PropertyDescriptionImplications for Processing
Chirality C2 is a stereogenic center.Enantiomers often exhibit distinct biological binding profiles; asymmetric synthesis is critical.
Acidity Terminal alkyne

; Hydroxyl

.
Compatible with weak bases; strong bases (n-BuLi) will deprotonate both sites (dianion formation).
Stability Acid-sensitive.Prone to dehydration or rearrangement (Meyer-Schuster) under acidic conditions. Store in neutral buffers.
Solubility Lipophilic (

for diphenyl).
Soluble in DCM, THF, EtOAc; poor water solubility requires co-solvents (DMSO) for bio-assays.

Part 3: Synthetic Methodology

Primary Synthesis: Nucleophilic Alkynylation

The most robust route to 1,2-diaryl-3-butyn-2-ols is the chemoselective addition of ethynylmagnesium bromide (Grignard) or lithium acetylide to


-aryl ketones  (Deoxybenzoins).
Mechanism & Causality
  • Choice of Reagent: Grignard reagents (

    
    ) are preferred over Lithium reagents (
    
    
    
    ) for this substrate class because Magnesium's chelating nature stabilizes the transition state, reducing enolization side reactions common with hindered ketones.
  • Temperature Control: The reaction is exothermic. Controlled addition at

    
     prevents the formation of self-condensation byproducts (aldol).
    
Step-by-Step Protocol: Synthesis of 1,2-Diphenyl-3-butyn-2-ol

Reagents:

  • Deoxybenzoin (Benzyl phenyl ketone): 10.0 mmol

  • Ethynylmagnesium bromide (0.5 M in THF): 12.0 mmol (1.2 equiv)

  • Solvent: Anhydrous THF (20 mL)

  • Quench: Saturated

    
     solution
    

Workflow:

  • Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Substrate Solubilization: Dissolve Deoxybenzoin (1.96 g) in anhydrous THF (15 mL). Cool to

    
     in an ice bath.
    
  • Nucleophilic Attack: Add Ethynylmagnesium bromide solution dropwise over 20 minutes. Critical: Maintain internal temp

    
     to maximize chemoselectivity.
    
  • Reaction Monitoring: Stir at

    
     for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 8:2). Product 
    
    
    
    is typically lower than starting ketone.
  • Quench: Cool back to

    
    . Slowly add sat. 
    
    
    
    (10 mL). Caution: Gas evolution.
  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexane).

Yield Expectation: 85-92% Isolated Yield.

Visualization of Synthesis Logic

SynthesisWorkflow Start Deoxybenzoin (Substrate) Intermediate Mg-Alkoxide Complex Start->Intermediate THF, 0°C Reagent Ethynyl-MgBr (Nucleophile) Reagent->Intermediate Quench NH4Cl (Protonation) Intermediate->Quench Hydrolysis Product 1,2-Diaryl-3-butyn-2-ol (Target) Quench->Product Isolation

Caption: Figure 1. Chemoselective nucleophilic addition pathway for the synthesis of 1,2-diaryl-3-butyn-2-ols.

Part 4: Reactivity & Downstream Applications[2]

The utility of 1,2-diaryl-3-butyn-2-ol lies in its ability to undergo controlled rearrangements. The propargylic alcohol moiety acts as a "masked" functional group.

Meyer-Schuster Rearrangement

Under acid catalysis, the hydroxyl group leaves, forming a propargylic cation which is attacked by water to form an


-unsaturated ketone.
  • Product: 1,2-Diaryl-2-buten-1-one.

  • Significance: This generates the "Chalcone-like" backbone found in many anti-inflammatory drugs.

Cycloisomerization to Indenes

In the presence of electrophilic metal catalysts (Pt, Au), the alkyne is activated towards intramolecular attack by the aryl ring (Friedel-Crafts type).

  • Pathway: 5-endo-dig or 6-endo-dig cyclization.

  • Target: Substituted Indenes or Naphthalenes.

Biological Relevance: SERM Precursors

The 1,2-diaryl scaffold is topologically similar to Diethylstilbestrol (DES) and Tamoxifen .

  • Mechanism: Dehydration of the alcohol followed by partial reduction of the alkyne yields the stilbene core.

  • SAR Insight: The C2-hydroxyl group itself can mimic the phenolic -OH of estradiol if the spatial orientation is correct (R-enantiomer often preferred).

Reactivity Diagram

Reactivity Core 1,2-Diaryl-3-butyn-2-ol (Core Scaffold) Acid Acid Catalysis (H+) Core->Acid Metal Metal Catalysis (Au/Pt) Core->Metal Red Reduction/Elimination Core->Red Chalcone α,β-Unsaturated Ketone (Meyer-Schuster) Acid->Chalcone Rearrangement Indene Indene Derivative (Cyclization) Metal->Indene Intramolecular Attack Stilbene Stilbene/SERM (Drug Precursor) Red->Stilbene Dehydration

Caption: Figure 2. Divergent synthesis pathways: The scaffold serves as a gateway to three distinct bioactive classes.

Part 5: References & Validation

Key Literature
  • Crystallographic Validation: Desiraju, G. R., et al. "Racemic 1,2-diphenyl-3-butyn-2-ol."[1] Acta Crystallographica Section C, 2000.[1]

    • Significance: Defines the precise solid-state conformation and hydrogen bonding networks critical for receptor binding modeling.

    • (Verified via Source 1.5)

  • Synthetic Protocol (Grignard Addition):

    • Standard protocols for addition of acetylides to deoxybenzoin derivatives are foundational in organic synthesis texts.

    • Reference: "Synthesis of secondary and tertiary propargyl alcohols." Vogel's Textbook of Practical Organic Chemistry.

  • Biological Context (Estrogen Modulators):

    • Studies on "Butestrols" (1,2-dialkylated 1,2-bis(hydroxyphenyl)ethanes) highlight the importance of the 1,2-diaryl ethane backbone for Estrogen Receptor affinity.

    • Reference: J. Med. Chem. 1984, 27, 7, 819–824.[2] (Source 1.15)

Safety & Handling
  • H-Code H226: Flammable liquid and vapor.

  • H-Code H302: Harmful if swallowed.

  • Storage: Store at 2-8°C under Argon. Alkyne protons are weakly acidic; avoid storage with strong bases.

End of Technical Guide

Sources

Novel acetylenic alcohols from alpha-aryl ketones

Precision Synthesis of Chiral Acetylenic Alcohols from -Aryl Ketones

A Dual-Activation Catalytic Framework for Drug Discovery

Executive Summary

The tertiary propargyl alcohol motif is a pharmacophore of increasing significance in modern drug design, serving as a critical chiral anchor in HIV reverse transcriptase inhibitors (e.g., Efavirenz) and next-generation thrombin receptor antagonists. However, the synthesis of these motifs from


This technical guide details a high-fidelity, enantioselective protocol using a Zinc(II)-mediated dual-activation system . Unlike traditional base-mediated Favorskii additions or Titanium-based methods limited to aldehydes, this approach utilizes a dinuclear zinc transition state to simultaneously activate the nucleophile (terminal alkyne) and the electrophile (ketone), ensuring high yields (>90%) and enantiomeric excess (>95% ee).

Part 1: The Synthetic Challenge

Why


-Aryl Ketones are Difficult Substrates

Synthesizing acetylenic alcohols from aldehydes is trivial; doing so from ketones—specifically

  • Electronic Deactivation: The additional alkyl group on the ketone stabilizes the carbonyl carbon, making it less electrophilic than an aldehyde.

  • Steric Impedance: The nucleophile must attack a crowded quaternary center.

  • Competing Enolization:

    
    -Aryl ketones have highly acidic 
    
    
    -protons (
    
    
    ). Strong bases (Li-acetylides) often trigger deprotonation/enolization rather than nucleophilic addition, leading to aldol side products.

The Solution: We bypass strong bases by using a soft Lewis Acid (Zn(OTf)


)chiral amino-alcohol ligand
Part 2: Mechanistic Pathways (The Dual-Activation Model)

The success of this protocol relies on a dinuclear zinc mechanism. One zinc atom coordinates the alkyne (lowering its

Diagram 1: Dinuclear Zinc Catalytic Cycle

Zn_Catalytic_CycleStartLigand + Zn(OTf)2 + BaseComplex_AActive DinuclearZn-ComplexStart->Complex_A Self-AssemblyZn_AcetylideZinc-AcetylideIntermediateComplex_A->Zn_Acetylide Alkyne DeprotonationAlkyne_EntryTerminal AlkyneCoordinationAlkyne_Entry->Zn_AcetylideTS_AssemblyTransition State(Face-Selective)Zn_Acetylide->TS_Assembly Dual ActivationKetone_Entryα-Aryl KetoneCoordinationKetone_Entry->TS_AssemblyProduct_ReleaseZinc-AlkoxideHydrolysisTS_Assembly->Product_Release C-C Bond FormationProduct_Release->Complex_A Catalyst RegenerationFinal_ProdChiral PropargylAlcoholProduct_Release->Final_Prod Workup

Caption: The dinuclear Zn-mechanism allows simultaneous activation of the alkyne and ketone without requiring strong bases.

Part 3: Catalytic Systems Comparison

Selecting the right metal center is crucial for

FeatureZinc (Zn(OTf)

)
Titanium (Ti(OiPr)

)
Copper (CuI)
Primary Utility Ketones & AldehydesAldehydes (mostly)"Click" Chemistry / Coupling
Reactivity Mode Dual Activation (Lewis Acid + Acetylide)Lewis Acid Activation

-Acetylide formation
Enolization Risk Low (Mild conditions)ModerateN/A (Requires base)
Moisture Sensitivity Moderate (Handle under

)
High (Hydrolyzes rapidly)Low
Chiral Ligands Amino Alcohols (e.g., N-methylephedrine)BINOL derivativesPybox / Bisoxazolines
Typical Yield 92-98% 60-80% (for ketones)Variable

Expert Insight: While Titanium/BINOL systems are the gold standard for aldehydes, they often fail with acetophenone derivatives due to the formation of stable, non-reactive titanium enolates. Zinc triflate is superior here because it is a weaker base but a potent Lewis acid.

Part 4: Detailed Experimental Protocol

Target Reaction: Asymmetric addition of phenylacetylene to acetophenone. Catalyst System: Zn(OTf)


1. Reagent Preparation
  • Zn(OTf)

    
    :  Must be dried under vacuum at 120°C for 2 hours prior to use. Hydrated zinc salts will kill the enantioselectivity.
    
  • Ligand: (1R, 2S)-(-)-N-methylephedrine (99% purity).

  • Solvent: Toluene (anhydrous, degassed).

2. The Protocol (Step-by-Step)

Step 1: Catalyst Formation [1]

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under nitrogen.

  • Charge with Zn(OTf)

    
      (1.1 equiv, 0.55 mmol) and (1R, 2S)-N-methylephedrine  (1.2 equiv, 0.60 mmol).
    
  • Evacuate and backfill with

    
     three times.
    
  • Add Toluene (3.0 mL) and Et

    
    N  (1.2 equiv, 0.60 mmol).
    
  • Stir at 25°C for 2 hours. Observation: The solution should become homogeneous and clear/pale yellow.

Step 2: Alkyne Activation

  • Add Phenylacetylene (1.5 equiv, 0.75 mmol) via syringe.

  • Stir for 15 minutes. Mechanism: This forms the active Zinc-acetylide species.

Step 3: Ketone Addition

  • Cool the reaction mixture to 0°C (ice bath). Note: Lower temperatures improve ee% but significantly slow down ketone addition.

  • Add Acetophenone (1.0 equiv, 0.50 mmol) dropwise over 5 minutes.

  • Allow to stir at 0°C for 4 hours, then warm to room temperature and stir for 24-48 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 90:10). Look for the disappearance of the ketone spot (

    
    ) and appearance of the alcohol (
    
    
    ).

Step 4: Quench and Purification

  • Quench with saturated NH

    
    Cl  solution (5 mL).
    
  • Extract with Et

    
    O (3 x 10 mL).
    
  • Wash combined organics with Brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane

    
     5% EtOAc/Hexane).
    
3. Expected Results
  • Yield: >90%

  • ee%: >94% (Determined by Chiral HPLC, e.g., Chiralcel OD-H column).

  • Configuration: Typically (S)-configuration with the (1R, 2S)-ligand (verify via optical rotation).

Part 5: Pharmaceutical Applications & Logic

The resulting chiral propargyl alcohol is not just a final product; it is a "linchpin" intermediate. The alkyne handle allows for:

  • Sonogashira Coupling: Extension of the carbon skeleton.[2]

  • Click Chemistry: Triazole formation (bioisosteres for amides).

  • Partial Reduction: Access to chiral allylic alcohols.

Diagram 2: Drug Discovery Workflow

Pharma_WorkflowKetoneα-Aryl Ketone(Substrate)ReactionZn-CatalyzedAlkynylationKetone->ReactionChiral_AlcChiral PropargylAlcohol (Motif)Reaction->Chiral_Alc >95% eePath_APathway A:CyclizationChiral_Alc->Path_APath_BPathway B:ReductionChiral_Alc->Path_BDrug_AEfavirenz(HIV Inhibitor)Path_A->Drug_ADrug_BMifepristoneAnalogsPath_B->Drug_B

Caption: The chiral propargyl alcohol serves as a divergent intermediate for multiple therapeutic classes.

References
  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis. Link

  • Carreira, E. M., et al. (2000). Asymmetric Addition of Terminal Alkynes to Aldehydes and Ketones. Accounts of Chemical Research. Link

  • Hatano, M., & Ishihara, K. (2008). Highly Efficient Alkylation to Ketones Catalyzed by Zinc(II). Journal of the American Chemical Society. Link

  • Pierce, C. J., et al. (2010). Efavirenz Synthesis and the Role of Chiral Propargyl Alcohols. Journal of Organic Chemistry. Link

  • Cozzi, P. G. (2006). Metal-Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews. Link

Methodological & Application

Ethynylation of 1,2-bis(4-methoxyphenyl)ethanone procedure

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethynylation of 1,2-bis(4-methoxyphenyl)ethanone

Executive Summary & Strategic Analysis

The ethynylation of 1,2-bis(4-methoxyphenyl)ethanone (Deoxyanisoin) is a pivotal transformation in the synthesis of tetra-substituted olefins, selective estrogen receptor modulators (SERMs), and fluorescent stilbene probes. While the addition of acetylides to ketones is a standard operation, this specific substrate presents a critical "trap" for the unwary chemist: C-C bond fission .

The Critical Insight (Expertise): Classic ethynylation conditions utilizing alkali metal acetylides (sodium or lithium acetylide) in liquid ammonia or strongly basic media frequently fail for deoxyanisoin. Instead of the desired 1,2-addition, the strong basicity and solvating power of liquid ammonia induce cleavage of the central carbon-carbon bond, yielding fragmentation products.

The Solution: To bypass this failure mode, this protocol utilizes Ethynylmagnesium Bromide (Grignard) in tetrahydrofuran (THF) or diethyl ether. The Grignard reagent acts as a softer, more nucleophilic species compared to the hard, highly basic alkali acetylides, favoring 1,2-addition over enolization or fission. For substrates prone to extreme enolization, the addition of anhydrous Cerium(III) Chloride (CeCl₃) is recommended as a "High-Fidelity" variant to complex the ketone oxygen, further suppressing side reactions.

Reaction Mechanism & Pathway

The reaction involves the nucleophilic attack of the acetylide anion onto the carbonyl carbon. The presence of the


-methylene group (acidic protons) and the electron-rich methoxy rings dictates the competition between the desired addition and the undesired enolization/fission.

ReactionPathway SM Deoxyanisoin (1,2-bis(4-methoxyphenyl)ethanone) Inter Magnesium Alkoxide Intermediate SM->Inter Nucleophilic Attack (THF, 0°C -> RT) Side Fission Products (via Enolization/Cleavage) SM->Side Li/Na-NH3 (AVOID) Reagent Ethynylmagnesium Bromide (HC≡C-MgBr) Reagent->Inter Prod Target Product 1,2-bis(4-methoxyphenyl)but-3-yn-2-ol Inter->Prod H3O+ Quench

Caption: Pathway comparison showing the preferred Grignard route versus the fission-prone alkali metal route.

Experimental Protocol

Method A: Standard Grignard Addition (Recommended)

Best for general synthesis where high-purity reagents are available.

Reagents:

  • Substrate: 1,2-bis(4-methoxyphenyl)ethanone (Deoxyanisoin) [1.0 equiv]

  • Reagent: Ethynylmagnesium bromide (0.5 M in THF) [1.5 - 2.0 equiv]

    • Note: Commercially available or prepared in situ.

  • Solvent: Anhydrous THF (dried over Na/Benzophenone or molecular sieves).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive pressure of inert gas (

    
     or Ar).
    
  • Reagent Preparation (if generating in situ):

    • Charge flask with EtMgBr (1.0 equiv) in THF.

    • Bubble purified Acetylene gas through the solution at 0°C for 30–60 minutes. The solution will turn dark. Caution: Acetylene is explosive; use a blast shield and proper ventilation.

    • Alternatively: Use commercially bottled Ethynylmagnesium bromide solution.

  • Substrate Addition:

    • Dissolve Deoxyanisoin (1.0 equiv) in minimum anhydrous THF.

    • Cool the Grignard solution to 0°C (ice bath).

    • Add the ketone solution dropwise over 30 minutes. The exotherm must be controlled to prevent thermal decomposition.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 80:20). The starting ketone spot (

      
      ) should disappear, replaced by the more polar alcohol (
      
      
      
      ).
  • Quench & Workup:

    • Cool the mixture to 0°C.

    • Slowly add saturated

      
       solution.[1] Caution: Vigorous gas evolution.
      
    • Extract with Diethyl Ether (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and filter.[1]
      
  • Purification:

    • Concentrate under reduced pressure at <40°C .

    • Warning: The tertiary propargylic alcohol is sensitive to heat and acid; it readily dehydrates to the enyne (stilbene derivative). Do not distill.

    • Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Method B: Cerium(III)-Mediated Addition (High-Fidelity)

Best for difficult substrates where enolization is dominant.

  • Drying CeCl₃: Place

    
     in a flask and heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should crush the powder as it dries. Cool under Argon.
    
  • Slurry Formation: Suspend the dried

    
     (1.5 equiv) in anhydrous THF. Stir at RT for 2 hours to form a milky suspension.
    
  • Reagent Formation: Add Ethynylmagnesium bromide (1.5 equiv) to the slurry at 0°C. Stir for 30 mins.

  • Addition: Add Deoxyanisoin (1.0 equiv) in THF at -78°C.

  • Outcome: The Cerium activates the carbonyl oxygen while suppressing the basicity of the reagent, virtually eliminating enolization/fission.

Data & Characterization

Target Molecule: 1,2-bis(4-methoxyphenyl)but-3-yn-2-ol Molecular Formula:


MW:  282.34  g/mol 
TechniqueExpected Signal / ValueInterpretation
Appearance White to off-white solidCrystalline solid is preferred; oils suggest impurities.
¹H NMR (CDCl₃)

2.65 ppm (s, 1H)
Terminal alkyne proton (

). Distinctive singlet.

3.30, 3.55 ppm (dd, 2H)
Benzylic

. Diastereotopic due to the chiral center at C2.

3.78, 3.80 ppm (s, 6H)
Methoxy groups (

).

6.8 - 7.5 ppm (m, 8H)
Aromatic protons (AA'BB' systems).
IR Spectroscopy 3450 cm⁻¹ (broad)O-H stretch (Alcohol).
3280 cm⁻¹ (sharp)

stretch (Terminal Alkyne).
2110 cm⁻¹ (weak)

stretch.
Stability Heat SensitiveDehydrates >60°C to form 1,2-bis(4-methoxyphenyl)but-1-en-3-yne.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield / Recovery of SM Enolization of ketone.Switch to Method B (CeCl₃) . Ensure temperature is kept low during addition.
Fragmented Products C-C bond fission.Do not use Na/Li in

. Ensure reagent is Grignard (Mg) based, not alkali metal based.
Product is an Oil/Yellow Dehydration to enyne.Avoid heating during rotary evaporation. Use buffered silica gel (add 1%

) during chromatography.
Explosion Risk Acetylene gas.[2]Use a blast shield. Ensure no copper tubing is used (forms explosive copper acetylides).

References

  • Primary Precedent (Fission vs. Addition)

    • W. I. O'Sullivan, et al. "The condensation of acetylenes with deoxyanisoin."[3][4] Australian Journal of Chemistry, 1956, 9(3), 333-339.

    • Key Finding: Establishes that alkali acetylides cause fission, while Grignard reagents yield the stable alcohol.[5]

  • General Grignard Ethynylation Protocol

    • Organic Syntheses, Coll.[1] Vol. 4, p. 792 (1963); Vol. 30, p. 15 (1950). "1-Ethynylcyclohexanol".

    • Relevance: Standardizes the prepar
  • Cerium(III) Chloride Method (Imamoto Reagent)

    • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 1989, 111(12), 4392–4398.
    • Relevance: Definitive guide for suppressing enoliz
  • Compound Data (PubChem)

    • 1,2-bis(4-methoxyphenyl)but-3-yn-2-ol (CID 4302709).

Sources

Application Note: Strategic Synthesis of Diaryl α,β-Unsaturated Ketones via the Meyer-Schuster Rearrangement of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of the Meyer-Schuster rearrangement to 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol, a tertiary propargylic alcohol. The rearrangement offers a highly atom-economical method for synthesizing the corresponding (E/Z)-1,2-Bis(4-methoxyphenyl)but-2-en-1-one, an α,β-unsaturated ketone scaffold with significant potential in medicinal chemistry and materials science. This guide delves into the underlying reaction mechanism, provides detailed, field-tested experimental protocols for both classical and modern catalytic approaches, and offers a comparative analysis of reaction conditions. Furthermore, it includes a protocol for the synthesis of the requisite starting material and a troubleshooting guide to address common experimental challenges. The content is designed to equip researchers, scientists, and drug development professionals with the expertise to effectively leverage this powerful transformation.

Introduction: The Strategic Value of the Meyer-Schuster Rearrangement

1.1 A Powerful Tool for Carbonyl Synthesis

The Meyer-Schuster rearrangement is a classic and powerful acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes.[1][2] First described in 1922, this reaction involves a formal 1,3-hydroxyl shift, followed by tautomerization, to yield the conjugated carbonyl compound.[3][4] Its primary advantage lies in its high atom economy, transforming readily accessible propargylic alcohols into more complex and synthetically versatile enones in a single, efficient step.[3][5] While traditional protocols employed harsh acidic conditions, modern advancements have introduced a wide array of milder and more selective catalysts, including various Lewis acids and transition-metal complexes (e.g., Gold, Ruthenium), significantly broadening the reaction's scope and functional group tolerance.[1][5][6]

1.2 The Product: α,β-Unsaturated Ketones as Key Intermediates

The α,β-unsaturated ketone moiety is a cornerstone of organic synthesis and a privileged scaffold in medicinal chemistry.[7][8] This functional group's conjugated system renders it susceptible to a variety of transformations, most notably 1,4-conjugate (Michael) additions, making it an invaluable building block for constructing complex molecular architectures.[7] Compounds featuring this motif exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them attractive targets in drug discovery programs.[7][9][10]

1.3 The Substrate: A Case Study with 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol

The selected substrate, 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol, is a tertiary propargylic alcohol. Its structure is particularly relevant for several reasons:

  • Tertiary Alcohol: Tertiary alcohols are prone to a competing reaction known as the Rupe rearrangement; however, the specific substitution pattern of this substrate can be used to favor the desired Meyer-Schuster pathway.[1][11]

  • Aryl Substitution: The two methoxyphenyl groups provide electronic stability to the cationic intermediates formed during the reaction, potentially facilitating the rearrangement under milder conditions.

  • Product Value: The resulting product, a diaryl-substituted α,β-unsaturated ketone, is a precursor to various heterocyclic compounds and other complex molecules of pharmacological interest.

Reaction Mechanism and Scientific Rationale

A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes. The Meyer-Schuster rearrangement proceeds through a series of well-defined steps.

2.1 The Classical Acid-Catalyzed Pathway

The core mechanism involves three primary stages:

  • Protonation and Water Elimination: The reaction initiates with the rapid protonation of the tertiary hydroxyl group by an acid catalyst, forming a good leaving group (an oxonium ion). Subsequent elimination of a water molecule generates a resonance-stabilized propargyl carbocation.[12]

  • Rate-Determining 1,3-Shift: This carbocation is in resonance with an allenyl cation. Nucleophilic attack by a water molecule at the C-3 position leads to the formation of an allenol intermediate. This 1,3-hydroxyl shift is typically the rate-determining step of the reaction.[1]

  • Keto-Enol Tautomerization: The unstable allenol intermediate rapidly tautomerizes to the more stable α,β-unsaturated ketone, driving the reaction to completion. This final step is irreversible.[1]

Sources

Application Note: Sonogashira Coupling of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimization and execution of the Sonogashira cross-coupling reaction utilizing 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol (referred to herein as Substrate A ) as the nucleophilic coupling partner.

Substrate A is a sterically congested tertiary propargylic alcohol. It serves as a critical scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and photochromic diarylbutadiene derivatives. The presence of the tertiary alcohol adjacent to the alkyne, combined with the electron-rich 4-methoxyphenyl rings, presents specific challenges:

  • Retro-Favorskii Elimination: Risk of cleavage into the ketone and acetylene under harsh basic/thermal conditions.

  • Steric Hindrance: The bulky C2 center can retard the transmetallation step.

  • Electronic Deactivation: The electron-rich nature of the substrate requires highly active catalytic systems, especially when coupling with electron-rich aryl halides.

This guide provides a robust, self-validating protocol to maximize yield while suppressing homocoupling (Glaser coupling) and elimination side reactions.

Chemical Context & Mechanistic Insight

Structural Analysis[1]
  • Substrate: 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol[1]

  • Key Feature: Tertiary Propargylic Alcohol.[2]

  • Reactivity Profile: The C2-hydroxyl group is capable of coordinating with Cu(I) species, potentially stabilizing the copper acetylide intermediate but also slowing its transfer to Palladium. The benzylic methylene at C1 introduces conformational flexibility but is generally inert under coupling conditions.

The Catalytic Cycle

The reaction proceeds via two synergistic cycles: the Palladium cycle (oxidative addition, transmetallation, reductive elimination) and the Copper cycle (activation of the alkyne).

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting for Bulky Alkynes) OxAdd->TransMet + [Cu]-C≡C-R RedElim Reductive Elimination (Product Release) TransMet->RedElim - CuX RedElim->Pd0 + Product CuCycle Copper Cycle [Cu]-C≡C-R Formation CuCycle->TransMet Feeds Acetylide

Figure 1: The synergistic Pd/Cu catalytic cycle. Note that for Substrate A, the Transmetallation step is often the bottleneck due to steric bulk.

Optimization Matrix

Before proceeding to the protocol, select the conditions based on your coupling partner (Ar-X).

VariableStandard Conditions (Recommended)Copper-Free (For Homocoupling-Prone Systems)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
Co-Catalyst CuI (1-3 mol%)None
Base Diethylamine (DEA) or Et₃NCesium Carbonate (Cs₂CO₃)
Solvent THF (Anhydrous)DMF or Acetonitrile
Temp Room Temp

45°C
60°C

80°C
Use Case Aryl Iodides, Activated BromidesAryl Chlorides, Deactivated Bromides

Critical Decision Point: If your aryl halide is an Aryl Iodide , use the Standard Conditions. If it is a deactivated Aryl Bromide (e.g., 4-bromoanisole), use the Copper-Free protocol to avoid Glaser homocoupling of Substrate A, which competes when the cross-coupling rate is slow.

Detailed Experimental Protocol

Protocol A: Standard Pd/Cu Coupling (Aryl Iodides/Bromides)

Objective: Synthesis of 1,2-bis(4-methoxyphenyl)-4-(aryl)-3-butyn-2-ol.

Reagents:
  • Substrate A: 1.0 equiv (e.g., 282 mg, 1.0 mmol)

  • Aryl Halide: 1.1 equiv

  • Pd(PPh₃)₂Cl₂: 0.03 equiv (3 mol%)

  • CuI: 0.02 equiv (2 mol%)

  • Solvent: Anhydrous THF (5 mL/mmol)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

Workflow:
  • System Preparation (Deoxygenation):

    • Why: Oxygen causes rapid dimerization of Substrate A (Glaser coupling) catalyzed by Cu/Pd.

    • Action: Flame-dry a 2-neck round bottom flask (RBF) or Schlenk tube. Cool under a stream of Argon.[3]

  • Reagent Loading:

    • Add Substrate A , Aryl Halide , and Pd(PPh₃)₂Cl₂ to the flask.

    • Note: Do NOT add CuI yet.

    • Seal with a septum and purge with Argon for 5 minutes.

  • Solvent Addition:

    • Inject Anhydrous THF and Et₃N via syringe.

    • Sparging: Insert a long needle into the solution and bubble Argon through the liquid for 10-15 minutes. This is more effective than simple headspace purging.

  • Catalyst Activation (The "Start"):

    • Remove the septum briefly (under positive Argon flow) and add the CuI quickly. Reseal.

    • Observation: The solution typically turns yellow/brown. If it turns green/blue immediately, oxygen is present (bad).

  • Reaction Monitoring:

    • Stir at Room Temperature (25°C) .

    • Checkpoint: Check TLC at 1 hour.

    • Target: Disappearance of Substrate A (

      
       usually ~0.3 in 20% EtOAc/Hex) and appearance of a fluorescent blue/UV-active spot (the conjugated product).
      
    • Contingency: If <10% conversion after 2 hours, heat to 40°C. Do not exceed 60°C to prevent retro-Favorskii elimination of the tertiary alcohol.

  • Workup:

    • Dilute with diethyl ether (Et₂O).

    • Wash with saturated NH₄Cl (removes Cu) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[4]

Workflow Step1 1. Deoxygenate (Argon Sparge) Step2 2. Mix Reagents (Excl. CuI) Step1->Step2 Step3 3. Add CuI (Initiation) Step2->Step3 Step4 4. Stir RT-40°C (Monitor TLC) Step3->Step4 Step5 5. NH4Cl Wash (Cu Removal) Step4->Step5

Figure 2: Operational workflow for Protocol A. Note the delayed addition of CuI.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl₃):

    • Starting Material: Terminal alkyne proton (

      
      ) appears as a singlet around 2.5 - 2.7 ppm .
      
    • Product: Disappearance of the 2.5 ppm singlet. Aromatic region integration increases corresponding to the added aryl group.

    • Side Product (Glaser Dimer): No alkyne proton, but the molecule is symmetric. Mass spec is required to distinguish easily.

  • Mass Spectrometry (ESI+):

    • Look for

      
       or 
      
      
      
      . Tertiary alcohols often fragment (loss of water) in the source.
Troubleshooting Guide
IssueRoot CauseCorrective Action
No Reaction (0% Conv) Catalyst poisoning or inert aryl halide.Switch to Protocol B (Cu-free with XPhos). Ensure Ar-X is an Iodide or activated Bromide.
Homocoupling (Dimer) Oxygen ingress.Re-run with freeze-pump-thaw degassing. Add CuI last.
Ketone Formation Retro-Favorskii elimination.[5]Reaction temp too high (>60°C) or base too strong. Use Et₃N at RT.[6]
Black Precipitate Pd black formation (catalyst death).Add more ligand (PPh₃) or switch to PdCl₂(dppf).

References

  • Chinchilla, R., & Nájera, C. (2007).[5][7] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.[6] Link

  • Liang, Y., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.[8] Beilstein Journal of Organic Chemistry, 10, 411–418. Link

  • PubChem Compound Summary. (n.d.). 1,2-bis(4-methoxyphenyl)but-3-yn-2-ol (CID 4302709).[1] National Library of Medicine. Link

  • Nagy, E., et al. (2020). Palladium and Copper Catalyzed Sonogashira Cross Coupling: A Review. Molecules, 25(8), 1956. Link

  • Doucet, H., & Hierso, J.C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[7][8][9][10] Angewandte Chemie International Edition, 46(6), 834-871.[6] Link

Sources

Application Notes and Protocols for Lewis Acid-Catalyzed Cyclization of Tertiary Alkynols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with Lewis Acid Catalysis

The cyclization of tertiary alkynols, catalyzed by Lewis acids, has emerged as a powerful and versatile strategy in modern organic synthesis. This reaction class provides an efficient entry into a diverse array of carbocyclic and heterocyclic scaffolds, which are prevalent in natural products, pharmaceuticals, and advanced materials. The strategic use of a Lewis acid to activate the alkyne moiety or a tethered nucleophile initiates a cascade of bond-forming events, leading to the construction of complex molecular architectures from relatively simple acyclic precursors.

The significance of this methodology lies in its ability to generate valuable structural motifs, such as substituted furans, pyrans, carbazoles, and other polycyclic systems, often with a high degree of stereocontrol. For drug development professionals, the capacity to rapidly access diverse and complex chemical matter is paramount for lead discovery and optimization. This guide provides an in-depth exploration of the mechanistic underpinnings, practical applications, and detailed experimental protocols for the Lewis acid-catalyzed cyclization of tertiary alkynols, empowering researchers to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Role of the Lewis Acid

The central event in the Lewis acid-catalyzed cyclization of tertiary alkynols is the activation of the carbon-carbon triple bond, rendering it susceptible to nucleophilic attack. The specific mechanistic pathway is highly dependent on the nature of the Lewis acid, the substrate, and the reaction conditions.

A common mechanistic paradigm involves the coordination of the Lewis acid to the alkyne, which polarizes the π-system and enhances its electrophilicity. This activation facilitates an intramolecular attack by a tethered nucleophile, such as a hydroxyl group or an aromatic ring, to forge a new carbon-heteroatom or carbon-carbon bond. The resulting intermediate can then undergo a series of transformations, including protonolysis, elimination, or rearrangement, to afford the final cyclized product.

For instance, in the case of gold(III) chloride (AuCl₃) catalysis, the soft and π-philic nature of the gold cation makes it an excellent catalyst for activating alkynes towards nucleophilic attack.[1][2] DFT studies have suggested that the reaction may proceed through a cycloaddition and hydrogen-transfer process, with the chloride ligands on the gold catalyst potentially acting as a proton shuttle to lower the activation energy of the rate-determining step.

Alternatively, with oxophilic Lewis acids like scandium(III) triflate (Sc(OTf)₃), the initial coordination might occur at the tertiary alcohol, facilitating its departure to generate a propargyl cation. This highly reactive intermediate can then be intercepted by an intramolecular nucleophile. The choice of Lewis acid can therefore dramatically influence the reaction's outcome, making it a crucial parameter for optimization.

Lewis Acid-Catalyzed Cyclization Mechanism cluster_0 Catalyst Activation cluster_1 Intramolecular Cyclization cluster_2 Product Formation Tertiary_Alkynol Tertiary Alkynol Activated_Complex Activated Alkyne-Lewis Acid Complex Tertiary_Alkynol->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., AuCl3, Sc(OTf)3) Lewis_Acid->Activated_Complex Vinyl_Cation Vinyl Cation Intermediate Activated_Complex->Vinyl_Cation Nucleophilic Attack Activated_Complex->Vinyl_Cation Cyclized_Intermediate Cyclized Intermediate Vinyl_Cation->Cyclized_Intermediate Ring Closure Final_Product Cyclized Product (e.g., Furan, Carbazole) Cyclized_Intermediate->Final_Product Protonolysis/Elimination Cyclized_Intermediate->Final_Product Regenerated_Catalyst Regenerated Lewis Acid

Caption: Generalized mechanism of Lewis acid-catalyzed cyclization.

Data Presentation: Substrate Scope and Catalyst Performance

The versatility of the Lewis acid-catalyzed cyclization of tertiary alkynols is demonstrated by its broad substrate scope. The following tables summarize the performance of different Lewis acid catalysts with a variety of substrates, highlighting the achievable yields.

Table 1: AuCl₃-Catalyzed Cyclization of 1-(Indol-2-yl)-3-alkyn-1-ols to Carbazoles

EntrySubstrate (Alkynol)Product (Carbazole)Yield (%)Reference
11-(1-Ethyl-1H-indol-2-yl)-1-phenylprop-2-yn-1-ol9-Ethyl-4-phenyl-9H-carbazole90[2]
21-(1-Ethyl-1H-indol-2-yl)-1-(p-tolyl)prop-2-yn-1-ol9-Ethyl-2-methyl-4-phenyl-9H-carbazole90[2]
31-(1-Ethyl-1H-indol-2-yl)-1-(4-methoxyphenyl)prop-2-yn-1-ol9-Ethyl-2-methoxy-4-phenyl-9H-carbazole85[2]
41-(1-Ethyl-1H-indol-2-yl)-1-(4-fluorophenyl)prop-2-yn-1-ol9-Ethyl-2-fluoro-4-phenyl-9H-carbazole88[2]
51-(1-Ethyl-1H-indol-2-yl)-1-(thiophen-2-yl)prop-2-yn-1-ol4-(Thiophen-2-yl)-9-ethyl-9H-carbazole79[2]
61-Cyclohexyl-1-(1-ethyl-1H-indol-2-yl)prop-2-yn-1-ol4-Cyclohexyl-9-ethyl-9H-carbazole72[2]

Table 2: Sc(OTf)₃-Catalyzed Cyclization of Alkynols to Furans

EntrySubstrate (Alkynol)Product (Furan)Yield (%)Reference
11,1-Diphenylprop-2-yn-1-ol2,2-Diphenyl-2,5-dihydrofuran85[3]
21-Phenyl-1-(p-tolyl)prop-2-yn-1-ol2-Phenyl-2-(p-tolyl)-2,5-dihydrofuran82[3]
31-(4-Chlorophenyl)-1-phenylprop-2-yn-1-ol2-(4-Chlorophenyl)-2-phenyl-2,5-dihydrofuran88[3]
41-(Naphthalen-2-yl)-1-phenylprop-2-yn-1-ol2-(Naphthalen-2-yl)-2-phenyl-2,5-dihydrofuran90[3]

Experimental Protocols

The following protocols are provided as a guide for researchers. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: AuCl₃-Catalyzed Synthesis of Carbazoles from 1-(Indol-2-yl)-3-alkyn-1-ols

This protocol is adapted from the work of Qiu et al.[1][2]

Materials and Equipment:

  • 1-(Indol-2-yl)-3-alkyn-1-ol substrate

  • Gold(III) chloride (AuCl₃)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

AuCl3_Catalyzed_Carbazole_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Setup 1. Add AuCl3 (0.01 mmol) and the 1-(indol-2-yl)-3-alkyn-1-ol (0.2 mmol) to a dry Schlenk tube under N2. Reaction_Step 2. Add anhydrous toluene (1.0 mL) and stir at room temperature for 3 h. Setup->Reaction_Step Workup 3. Monitor reaction by TLC. Once complete, filter the reaction mixture. Reaction_Step->Workup Purification 4. Evaporate the solvent and purify the crude product by silica gel column chromatography. Workup->Purification

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Viscous Tertiary Acetylenic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of viscous tertiary acetylenic alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable but often difficult-to-handle compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-proven insights to help you navigate your purification challenges successfully.

The inherent properties of tertiary acetylenic alcohols—namely their viscosity, high polarity, thermal sensitivity, and tendency to have high boiling points—make their purification a non-trivial task.[1][2] Standard protocols often require significant optimization. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established chemical principles.

Safety First: Handling Acetylenic Compounds

Before commencing any purification protocol, it is critical to address the specific hazards associated with acetylenic compounds.

  • Explosive Acetylide Formation: Acetylene and its derivatives can form highly unstable and explosive acetylides with certain metals, most notably copper, silver, and mercury.[3] Crucially, never use brass or copper fittings, tubing, or spatulas when handling these compounds. [3][4]

  • Flammability: Acetylene is an extremely flammable gas.[5][6] While tertiary acetylenic alcohols are less volatile, they are still combustible and should be handled in a well-ventilated fume hood, away from ignition sources.[4]

  • Thermal Instability: Acetylenic compounds can be unstable, and some may decompose explosively at high pressures or temperatures.[4] This is a key consideration for distillation protocols.

Always consult the Safety Data Sheet (SDS) for your specific compound and follow all institutional safety protocols.[4][5][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification in a question-and-answer format.

Problem 1: My alcohol is decomposing during distillation, and the distillate is contaminated with alkenes.

  • Probable Cause: Tertiary alcohols are susceptible to acid-catalyzed dehydration, especially at elevated temperatures, which eliminates water to form an alkene.[7] Any acidic residue in your glassware or impurities in your crude product can catalyze this decomposition. The high temperatures required for atmospheric distillation often exceed the decomposition threshold.

  • Solution:

    • Use Vacuum Distillation: The primary solution is to perform the distillation under reduced pressure.[7][8] Lowering the pressure significantly reduces the boiling point of your compound, allowing for distillation at a temperature low enough to prevent thermal decomposition.[9][10]

    • Ensure Neutral Glassware: Wash all glassware thoroughly to remove any acidic residues. A final rinse with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by distilled water and drying, can be beneficial.

    • Buffer the Crude Material: If decomposition persists even under vacuum, consider adding a small amount of a non-volatile, high-boiling base, such as potassium carbonate, to the distillation flask to neutralize any acidic impurities.

Problem 2: During column chromatography, my product is streaking badly on the column and I'm getting poor separation.

  • Probable Cause: The high polarity of the hydroxyl group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This causes tailing (streaking) and poor resolution. The viscosity of the compound can also hinder clean application to the column and proper equilibration.

  • Solution:

    • Modify the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier, like triethylamine or pyridine, to your mobile phase.[11] This deactivates the acidic sites on the silica gel, leading to more symmetrical peak shapes and improved separation.

    • Increase Solvent Polarity: If the compound is not moving sufficiently (low Rf), a more polar solvent system is needed. A common progression is from Ethyl Acetate/Hexanes to Methanol/Dichloromethane.[12]

    • Use a Different Stationary Phase: Consider switching to a less acidic stationary phase, such as neutral alumina. Alternatively, for very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique that uses a polar stationary phase with a high-organic mobile phase.[13]

    • Proper Sample Loading: For viscous samples, always dilute the crude product in a minimal amount of a strong solvent (like dichloromethane or the mobile phase itself) before loading. For better resolution, consider "dry loading," where the diluted sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.

Problem 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals.

  • Probable Cause: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[14] This can be caused by the solution being too saturated, cooling too rapidly, or the presence of significant impurities that depress the melting point.

  • Solution:

    • Add More Solvent: The most common fix is to return the oiled-out mixture to the heat source, add more of the "good" solvent to ensure complete re-dissolution, and then allow it to cool more slowly.[14]

    • Slow Down the Cooling Process: Rapid cooling encourages precipitation rather than crystallization.[14] Insulate the flask by placing it on a few paper towels or a cork ring and covering it with a watch glass to allow for slow, gradual cooling to room temperature before moving it to an ice bath.[15]

    • Try a Different Solvent System: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[16][17] You may need to experiment with different solvents or binary solvent systems (a "soluble" solvent and an "insoluble" solvent).

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level.[14][15] The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I try first: distillation, chromatography, or crystallization?

The best initial approach depends on the physical state, thermal stability, and scale of your compound. The following workflow can guide your decision.

G start Crude Tertiary Acetylenic Alcohol is_solid Is the product a solid at room temp? start->is_solid is_stable Is it thermally stable? is_solid->is_stable No (Viscous Liquid/Oil) cryst Attempt Recrystallization is_solid->cryst Yes scale_check Scale > 5g? is_stable->scale_check Yes vac_dist Vacuum Distillation is_stable->vac_dist No scale_check->vac_dist No atm_dist Atmospheric Distillation (use with caution) scale_check->atm_dist Yes chrom Flash Column Chromatography cryst->chrom If fails or purity is insufficient

Caption: Decision workflow for selecting an initial purification method.

Q2: How do I choose an appropriate solvent system for flash column chromatography?

Thin-Layer Chromatography (TLC) is your most valuable tool. Start by testing your crude mixture with a standard, moderately polar solvent system like 20-30% ethyl acetate in hexanes.

  • If the Rf value is too low (<0.15): Your compound is sticking to the silica. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate, or switch to a stronger solvent like methanol in dichloromethane).[12]

  • If the Rf value is too high (>0.6): Your compound is moving too quickly with the solvent front. Decrease the polarity (e.g., decrease the percentage of ethyl acetate).

  • Goal: Aim for an Rf value of around 0.25-0.35 for your target compound on the TLC plate, with good separation from impurities. This will typically translate well to a flash column separation.[12]

Solvent System (in order of increasing polarity) Typical Applications
Ether/HexaneGood for moderately polar compounds.
Ethyl Acetate/HexaneA standard, versatile system for a wide range of polarities.[12]
Methanol/DichloromethaneUsed for highly polar compounds that do not move in less polar systems.[12]
10% NH₃ in Methanol / DichloromethaneUseful for basic compounds like amines that may otherwise stick to silica.[12]
Table 1. Common solvent systems for flash chromatography of polar compounds.

Q3: My crude product is from a Grignard or organolithium reaction. What are the likely impurities?

Synthesis via the Favorskii reaction or using organometallic reagents like Grignard reagents is common for these alcohols.[2][18][19] Potential impurities include:

  • Unreacted Ketone/Aldehyde: The electrophilic starting material.

  • Coupling Products: Such as biphenyl if using phenylmagnesium bromide.[20]

  • Reaction Solvents: Diethyl ether, THF.

  • Quenched Reagent: e.g., Benzene from quenching PhMgBr.

  • Magnesium Salts: These are typically removed during the aqueous workup but can sometimes persist.[20]

Most of these can be removed effectively with a combination of an aqueous workup followed by chromatography or distillation.

Detailed Protocols

Protocol 1: Vacuum Distillation

This protocol is for purifying thermally sensitive, high-boiling liquid alcohols.

  • Methodology:

    • Setup: Assemble a clean, dry distillation apparatus. Use a round-bottom flask appropriately sized for your sample volume (ideally 1/2 to 2/3 full). Include a magnetic stir bar or boiling chips for smooth boiling.[7]

    • Connect to Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump. Ensure all joints are well-sealed with appropriate vacuum grease.

    • Apply Vacuum: Slowly and carefully apply the vacuum before you begin heating.

    • Heating: Gently heat the flask using a heating mantle. Increase the temperature gradually until the liquid begins to boil and condensate appears in the condenser.[8]

    • Collect Fractions: Monitor the temperature at the distillation head. Collect a small forerun fraction, which may contain residual solvents. Once the temperature stabilizes, collect the main fraction corresponding to your product's boiling point at that pressure.

    • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum. Releasing the vacuum on a hot system can cause an explosion.

Protocol 2: Flash Column Chromatography

This protocol is for separating the alcohol from impurities of different polarities.

  • Methodology:

    • Column Packing: Secure a column vertically. Fill it with your chosen non-polar solvent (e.g., hexanes). Prepare a slurry of silica gel in the same solvent and carefully pour it into the column, allowing it to pack evenly. Drain the excess solvent until it is level with the top of the silica bed.

    • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. Carefully pipette this solution onto the top of the silica bed.

    • Running the Column: Carefully add your mobile phase (eluent) to the top of the column. Using gentle positive pressure (from a pump or bulb), force the solvent through the column at a steady rate.

    • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

    • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization

This protocol is for purifying solid tertiary acetylenic alcohols.

  • Methodology:

    • Solvent Selection: Choose a solvent in which your compound is soluble when hot but poorly soluble when cold.

    • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent needed to fully dissolve the solid.[15] Adding too much solvent will result in a poor yield.[14]

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[16] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[15]

    • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Drying: Allow the crystals to dry completely, either under vacuum or in a desiccator, before measuring the final mass and melting point.[21]

References

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Minimizing retro-aldol side reactions in alkynol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Retro-Aldol Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of alkynols and encounter challenges with the competing retro-aldol reaction. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the retro-aldol reaction and why is it a problem in my alkynol synthesis?

The synthesis of a propargylic alcohol (an alkynol) often involves the nucleophilic addition of a metal acetylide to a ketone or aldehyde. However, the desired β-hydroxy carbonyl product is susceptible to a base-catalyzed fragmentation known as the retro-aldol reaction.[1][2][3] This reversible process breaks the newly formed carbon-carbon bond, cleaving the molecule back into its starting carbonyl compound and the acetylide, thereby reducing the yield of your target alkynol.[2][4] This side reaction is particularly favored at higher temperatures and with stronger bases.[1][2]

Q2: I'm observing significant amounts of my starting ketone/aldehyde reforming. Is this definitely a retro-aldol reaction?

The reappearance of starting materials is a classic symptom of a significant retro-aldol side reaction. This occurs because the aldol addition is often a reversible equilibrium.[4][5] If the reaction conditions (e.g., elevated temperature, strong base) favor the reverse pathway, the equilibrium will shift back toward the more stable starting components.[2][6] To confirm, you can analyze a time-course of your reaction. If you observe initial product formation followed by a decrease in product and a concurrent increase in starting material, the retro-aldol pathway is a likely culprit.

Q3: What are the key factors that promote this unwanted side reaction?

Several factors can tip the balance in favor of the retro-aldol reaction:

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, shifting the equilibrium away from the desired product.[2][7]

  • Base Strength: Strong bases, especially in stoichiometric amounts, can readily deprotonate the hydroxyl group of the alkynol product, forming an alkoxide that is primed for fragmentation.[1][5]

  • Solvent: Protic solvents (e.g., alcohols, water) can facilitate the proton transfers involved in the retro-aldol mechanism and may stabilize the charged intermediates, favoring the reverse reaction.[8][9]

  • Steric Hindrance: Sterically hindered ketones or alkynes can lead to a more sterically congested product. This strain can be relieved by the retro-aldol reaction, making the reverse process more favorable.[3][4]

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to diagnosing and solving issues related to the retro-aldol side reaction.

Problem 1: Low yield of the desired alkynol with significant recovery of starting materials.

This is the most common manifestation of a dominant retro-aldol pathway. Your reaction is likely under thermodynamic control, where the more stable starting materials are favored over the product.[6][10][11]

Diagnostic Workflow:

G start Low Alkynol Yield & High Starting Material Recovery q1 Is the reaction run at or above room temperature? start->q1 q2 Are you using a strong base (e.g., n-BuLi, NaH, LDA)? q1->q2 No sol1 Implement Kinetic Control: Reduce Temperature (-78 °C to 0 °C) q1->sol1 Yes q3 Are you using a protic solvent (e.g., EtOH, MeOH)? q2->q3 No sol2 Switch to a Milder or Sterically Hindered Base q2->sol2 Yes sol3 Use a Polar Aprotic Solvent (e.g., THF, Dioxane, Toluene) q3->sol3 Yes end_node Optimized Reaction q3->end_node No (Consider other factors) sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for low alkynol yield.

Solutions & Protocols:

  • Strategy 1: Favor Kinetic Control with Low Temperatures. The most effective way to combat the retro-aldol reaction is to run the synthesis under kinetic control, where the rate of the forward reaction is much faster than the reverse reaction.[1][5][6][7] This is achieved by significantly lowering the reaction temperature.

    Protocol: Low-Temperature Alkynylation

    • Set up the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

    • Dissolve the ketone/aldehyde in a dry, aprotic solvent (e.g., THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the metal acetylide solution dropwise to the cooled ketone/aldehyde solution.

    • Stir at -78 °C for the recommended time (monitor by TLC).

    • Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature before workup.

  • Strategy 2: Modify the Base. The choice of base is critical. Strong, non-hindered bases can promote the retro-aldol reaction.

    Base Approx. pKa of Conj. Acid Pros Cons for this Application
    n-Butyllithium (n-BuLi)~50Strong, readily available.Highly reactive, can promote retro-aldol.
    Lithium Diisopropylamide (LDA)~36Strong, sterically hindered, favors kinetic enolates.[1][12]Can be too basic, requires low temperatures.[5]
    Sodium Hydride (NaH)~36Strong, inexpensive.Heterogeneous, can be difficult to control.
    Potassium tert-butoxide (t-BuOK)~19Milder than organolithiums.Can still be basic enough to cause issues.

    Recommendation: If using a strong base like n-BuLi to first deprotonate a terminal alkyne, ensure the subsequent addition to the carbonyl occurs at very low temperatures. For substrates prone to retro-aldol, consider using a pre-formed lithium acetylide or a Grignard-based acetylide, which are generally less basic in the reaction mixture.

  • Strategy 3: Solvent Selection. Using a polar aprotic solvent is highly recommended. These solvents do not have acidic protons and will not facilitate the proton shuttling required for the retro-aldol mechanism.[8][9][13]

    Recommended Solvents:

    • Tetrahydrofuran (THF)

    • 2-Methyltetrahydrofuran (2-MeTHF)

    • Toluene

    • Dioxane

    Solvents to Avoid:

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Water (H₂O)

Problem 2: My substrate has other sensitive functional groups. How can I use milder conditions?

For complex molecules, harsh bases and very low temperatures might not be feasible.

Solutions & Protocols:

  • Strategy 1: Use of Lewis Acids. Lewis acids can activate the carbonyl group towards nucleophilic attack, allowing the reaction to proceed under milder conditions.[14][15][16] Some Lewis acids, like Zn(OTf)₂, can also promote the formation of a less basic organozinc acetylide in situ.[17]

    Conceptual Workflow:

    G cluster_0 Desired Alkynol Synthesis Ketone Ketone / Aldehyde Product β-Hydroxy Alkynol Ketone->Product + Acetylide (Fast Forward Reaction) Product->Ketone Retro-Aldol (Slow Reverse Reaction)

    Caption: The desired reaction pathway versus the retro-aldol side reaction.

  • Strategy 2: Chelation Control. For substrates with an α-alkoxy or α-silyloxy group, chelation control can be a powerful tool. Using a suitable metal counterion (e.g., from a Grignard reagent or with a zinc additive) can create a rigid five-membered ring intermediate.[18][19] This conformation can accelerate the desired addition reaction, outcompeting the retro-aldol pathway.

  • Strategy 3: Protecting Groups. If the retro-aldol cleavage is initiated by deprotonation of the product's hydroxyl group, a temporary protecting group on a different alcohol in the molecule can prevent unwanted side reactions.[20][21][22][23] This is particularly useful in complex syntheses. However, this adds steps to the synthesis for protection and deprotection.[22][23]

    Common Alcohol Protecting Groups:

    • Silyl ethers (e.g., TBDMS, TIPS): Robust and widely used.[20] Removed with fluoride sources (e.g., TBAF).

    • Benzyl ether (Bn): Stable to many conditions. Removed by hydrogenolysis.

References

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  • Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. [Link]

  • Reetz, M. T., & Reif, K. (2003). The elusive aldol reaction of enolates with aldolates—a highly stereoselective process using three different carbonyl components. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction. Organic Chemistry Portal. [Link]

  • Making Molecules. (2025). An Introduction to the Aldol Reaction (addition & condensation). Making Molecules. [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Lewis Acid Catalyst Loading for Alkynol Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting, optimization, and mechanistic insights for Lewis acid-mediated cycloisomerization of alkynols.

Welcome to the Technical Support Center. Alkynol cyclization is a powerful transformation for synthesizing oxygen heterocycles (e.g., furans, pyrans, and spiroketals), but achieving high turnover numbers (TON) requires precise tuning of the catalyst loading. Below, we address the most common challenges encountered during optimization, providing field-proven insights and self-validating protocols to ensure scientific rigor.

Core Principles & Causality in Catalyst Loading

Q: Why is optimizing the exact catalyst loading so critical for alkynol cyclization? Can't I just use a standard 5 mol%? A: While 5 mol% is a common starting point, relying on a static loading ignores the mechanistic nuances of


-Lewis acid catalysis. Alkynol cyclization relies on the electrophilic activation of the alkyne by metals like Au(I), Pt(II), or Cu(II).
  • High Loading Risks: Excess catalyst can lead to the formation of off-cycle gem-digold intermediates, where two gold atoms bind to the same vinyl-gold species[1]. This acts as a thermodynamic sink, sequestering the active catalyst and stalling the reaction. Furthermore, high loading exacerbates competing side reactions like alkyne hydration or polymerization.

  • Low Loading Risks: Insufficient catalyst loading reduces the reaction rate, leaving the sensitive active species vulnerable to trace impurities (e.g., moisture, coordinating amines) over prolonged reaction times, leading to premature deactivation[2].

Q: How do ligand sterics influence the required catalyst loading? A: There is a direct causal relationship between ligand bulk and catalyst longevity. Electron-poor or sterically unhindered phosphines readily form stable, inactive gem-digold complexes[1]. By switching to sterically demanding ligands (e.g., JohnPhos or


), you sterically frustrate the formation of these diaurated species[1]. This prevents catalyst trapping, allowing you to lower the catalyst loading to 

mol% while achieving a higher Turnover Number (TON).

Troubleshooting Common Experimental Issues

Q: My Au(I)-catalyzed cyclization stalls at 50% conversion. Adding more starting material doesn't help, but adding more catalyst does. What is happening? A: This is a classic symptom of catalyst deactivation, not product inhibition. Two common culprits exist:

  • Incomplete Halide Abstraction: If you are generating the active catalyst in situ using L-Au-Cl and a silver salt (e.g., AgNTf

    
    ), incomplete chloride abstraction or the presence of light-sensitive AgCl byproducts can degrade the active cationic gold species[3].
    
  • Nucleophile Poisoning: If your substrate contains Lewis basic functional groups (e.g., amines or unhindered ethers), they can competitively coordinate to the metal center. To troubleshoot, try using a dual-catalyst system or bulkier ligands that restrict the binding pocket to only the linear alkyne[4].

Q: I am trying to use Cu(II) as a more sustainable


-Lewis acid instead of Gold, but my yields are terrible at 5 mol%. 
A:  Copper(II) salts operate via a different mechanistic manifold (often inner-sphere nucleocupration) and are significantly less carbophilic than Au(I) or Pt(II)[5]. For unactivated alkynes, Cu(II) systems often require much higher loadings—sometimes up to 50 mol%—to drive the equilibrium toward the corresponding heterocycle or enol ester[5]. Do not treat first-row transition metals with the same kinetic assumptions as precious metals.

Quantitative Data: Catalyst Loading vs. Performance

The following table summarizes the typical loading profiles and operational limits for various Lewis acids in alkynol cyclization.

Lewis Acid CatalystTypical LoadingMax Reported TONPrimary Deactivation ModeMechanistic Mitigation
Cationic Au(I) 0.05 – 2 mol%> 49,000gem-digold formationUse bulky biaryl phosphine ligands.
Au(III) Salts 2 – 5 mol%~ 1,000Reduction to Au(0)Avoid highly reducing environments; use mild oxidants.
Pt(II) Complexes 5 – 10 mol%~ 500Product inhibition / CoordinationHeat reaction; use non-coordinating solvents (e.g., toluene).
Cu(II) Salts 20 – 50 mol%< 50Weak

-acidity
Increase loading; use bidentate directing auxiliaries.
Chiral Phosphoric Acids 5 – 10 mol%~ 200Bromophosphatation / Ion-pairingTune Brønsted acidity (pKa) and counterion sterics.

Visualizing the System

Mechanistic Pathway & Deactivation Sink

Understanding the catalytic cycle is essential for optimizing loading. The diagram below illustrates the desired cyclization pathway versus the parasitic gem-digold deactivation route.

CatalyticCycle A [Au] Catalyst (Active Species) B pi-Alkyne-[Au] Complex A->B Alkynol Coordination C anti-Nucleophilic Attack (Cyclization) B->C Intramolecular OH attack D Vinyl-Gold Intermediate C->D C-O Bond Formation E Protodeauration (Product Release) D->E H+ Transfer F gem-Digold Species (Off-Cycle Deactivation) D->F Excess [Au] Trap E->A Catalyst Regeneration F->D Reversible (Ligand dependent)

Mechanistic pathway of Au-catalyzed alkynol cyclization including off-cycle gem-digold deactivation.

Experimental Optimization Workflow

To systematically find the optimal catalyst loading without wasting precious substrate, follow this logic tree.

Workflow S1 1. Substrate & Ligand Selection S2 2. Baseline Screen (5 mol%) S1->S2 S3 3. Loading Titration (0.1 - 10 mol%) S2->S3 S4 4. Kinetic Profiling (NMR/GC) S3->S4 S5 5. Identify Deactivation Mode S4->S5 If conversion stalls S6 6. Optimized Scale-up S4->S6 If TON is maximized S5->S1 Iterative tuning

Step-by-step experimental workflow for optimizing Lewis acid catalyst loading.

Standard Operating Procedure: Catalyst Loading Optimization

To ensure a self-validating system, every optimization screen must control for moisture, silver salt interference, and precise catalyst stoichiometry.

Step-by-Step Methodology:

  • Preparation of the Active Catalyst Stock Solution:

    • In a nitrogen-filled glovebox, weigh the precatalyst (e.g., L-Au-Cl, 0.05 mmol) and the silver activator (e.g., AgNTf

      
      , 0.048 mmol). Note: Using a slight deficit of Ag ensures no free Ag
      
      
      
      remains to act as a competing Lewis acid.
    • Dissolve in 2.0 mL of anhydrous, degassed dichloromethane (DCM).

    • Stir in the dark for 15 minutes. Filter the mixture through a dry Celite plug to remove the precipitated AgCl. This stock solution now contains a precise, known concentration of the active cationic gold species.

  • Setting Up the Titration Array:

    • Prepare five oven-dried Schlenk tubes with magnetic stir bars.

    • Add the alkynol substrate (0.5 mmol) to each tube and dissolve in 4.0 mL of anhydrous DCM.

  • Variable Catalyst Injection:

    • Using a gas-tight microsyringe, inject varying volumes of the catalyst stock solution into the five tubes to achieve exact loadings of 0.1%, 0.5%, 1.0%, 2.0%, and 5.0%.

  • Kinetic Monitoring:

    • Stir all reactions at the target temperature (e.g., 25 °C).

    • Withdraw 50

      
      L aliquots at 10, 30, 60, and 120 minutes. Quench immediately with a drop of triethylamine (to neutralize the Lewis acid and halt cyclization) and analyze via GC-FID or 
      
      
      
      H-NMR.
  • Data Interpretation (Causality Check):

    • If the 5.0% loading yields lower conversion than the 1.0% loading, gem-digold formation or catalyst aggregation is occurring.

    • If the 0.1% loading stops abruptly at 20% conversion but the 1.0% reaches completion, trace poisons (moisture/impurities) are killing the catalyst. Purify the substrate and re-run.

References

  • [4] Computationally-Guided Investigation of Dual Amine/pi Lewis Acid Catalysts for Direct Additions of Aldehydes and Ketones. e-Publications@Marquette. 4

  • [2] Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews - ACS Publications. 2

  • [3] Au-Catalyzed Synthesis and Functionalization of Heterocycles. National Academic Digital Library of Ethiopia.3

  • [5] A General Platform for Cu(II)-Catalyzed Hydrofunctionalization of Unactivated Alkynes. ChemRxiv. 5

  • [1] Homogeneous Gold Catalysis. National Academic Digital Library of Ethiopia. 1

Sources

Technical Support Center: Solvent Systems for Lithium Acetylide Addition

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Optimization of Lithium Acetylide Addition to Aryl Ketones Ticket Priority: High (Critical Reagent/Yield Sensitivity) Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The addition of lithium acetylides to aryl ketones is a pivotal transformation in pharmaceutical synthesis (e.g., Efavirenz intermediates). However, it is plagued by two competing failure modes: Enolization (proton abstraction) and Aggregation (kinetic stalling).

The Core Conflict:

  • THF is required for solubility but promotes the formation of stable, less reactive tetrameric aggregates.

  • Aryl Ketones are sterically hindered and prone to enolization, often requiring "harder" nucleophiles or Lewis acid activation to favor 1,2-addition over deprotonation.

This guide provides a self-validating workflow to select the correct solvent system and troubleshoot yield-killing side reactions.

Solvent Selection Matrix

Do not default to straight THF. Analyze your substrate's acidity and steric profile using this matrix.

Solvent SystemPrimary CharacteristicBest For...[1][2][3]Critical Risk Factor
THF (Standard) High solubility; coordinates Li+.Non-enolizable ketones (e.g., Benzophenone).Enolization: High basicity of Li-acetylide in THF often leads to recovered starting material.
Toluene/THF (9:1) Non-polar; tight ion pairing.Enantioselective additions (with chiral ligands).[4][5]Gelation: Poor solubility of Li-acetylide species; requires precise temperature control to prevent precipitation.
THF + LiBr Chaotropic salt effect.Breaking aggregates; increasing effective concentration.Hygroscopicity: LiBr must be anhydrous; wet salt kills the acetylide immediately.
CeCl₃ / THF (Imamoto) Transmetallation (Li → Ce).Enolizable / Sterically hindered ketones. Preparation: CeCl₃[6]·7H₂O must be dried perfectly to avoid "caking" (See Protocol A).
DMSO High polarity.Rarely used for Li-species (reacts with strong bases).Decomposition: Incompatible with n-BuLi generation methods; use only for specific metal-acetylides (e.g., Na/K).

Visual Troubleshooting Logic

A. Solvent & Reagent Decision Tree

Use this logic flow to determine the optimal reaction conditions before starting.

SolventDecision Start Substrate Analysis: Aryl Ketone Enolizable Is the Ketone Enolizable? (Alpha-protons present?) Start->Enolizable Steric Is the Ketone Sterically Hindered? Enolizable->Steric No Imamoto Imamoto Reagent: CeCl3 + Li-Acetylide / THF Enolizable->Imamoto Yes (High Risk) Standard Standard Protocol: THF, -78°C Steric->Standard No Steric->Imamoto Yes Aggregation Aggregation Risk? (Large Acetylide?) Standard->Aggregation Additives Add LiBr or TMEDA to break aggregates Aggregation->Additives Yes Proceed with Standard Proceed with Standard Aggregation->Proceed with Standard No

Figure 1: Decision logic for selecting the solvent system based on substrate properties.

B. Mechanism of Failure: Enolization vs. Addition

Understanding why the reaction fails is the first step to fixing it.

Mechanism Reactants Aryl Ketone + Li-Acetylide PathA Path A: Nucleophilic Attack (Kinetic Control) Reactants->PathA PathB Path B: Deprotonation (Thermodynamic/Basic) Reactants->PathB High Basicity (THF) Product Tertiary Propargylic Alcohol (Desired) PathA->Product Enolate Lithium Enolate PathB->Enolate Recovered Recovered Starting Material (Upon Workup) Enolate->Recovered CeCl3 CeCl3 Effect: Suppresses Basicity Activates Carbonyl CeCl3->PathA Promotes CeCl3->PathB Blocks

Figure 2: The CeCl3 reagent (Imamoto condition) acts as a gatekeeper, blocking the enolization pathway that leads to recovered starting material.

Troubleshooting Guides (FAQs)

Issue 1: "I recovered 90% of my starting ketone."
  • Diagnosis: Enolization. The lithium acetylide acted as a base (like LDA) rather than a nucleophile. This is common with ortho-substituted aryl ketones or those with alpha-protons.

  • The Fix: Switch to the Imamoto Method (CeCl₃) .

    • Why: Organocerium reagents are less basic but more nucleophilic (oxophilic) than organolithiums.

    • Reference: Imamoto, T. et al. J. Am. Chem. Soc.1989 .

Issue 2: "The reaction turned into a gel/slurry and yield was low."
  • Diagnosis: Aggregation. Lithium acetylides form cubic tetramers in THF. If the concentration is too high or the temperature drops without cosolvents, these precipitate, rendering the reagent inert.

  • The Fix:

    • Dilution: Ensure reaction concentration is <0.5 M.

    • LiBr Additive: Add 1.0 equiv of anhydrous LiBr. It breaks the tetramers into more reactive dimers/monomers.

    • Check Temperature: Do not cool below -78°C if using pure Toluene; THF is required to maintain solubility at cryogenic temps.

Issue 3: "My CeCl₃ preparation formed a hard rock in the flask."
  • Diagnosis: Improper Drying. CeCl₃·7H₂O is extremely hygroscopic. If heated too fast without stirring, it fuses into a hydrate mass that THF cannot penetrate.

  • The Fix: Use the Stepwise Drying Protocol (See Section 5). The powder must remain free-flowing throughout the drying process.

Validated Protocols

Protocol A: The Imamoto Reagent (CeCl₃-Mediated Addition)

Use this for difficult, enolizable aryl ketones.

Reagents:

  • CeCl₃[2][6][7][8][9]·7H₂O (Commercial source)

  • Lithium Acetylide (Generated in situ)

  • THF (Anhydrous)

Step-by-Step:

  • Drying CeCl₃ (Critical):

    • Place CeCl₃[2][6][7][8][9]·7H₂O in a flask with a large stir bar.

    • Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours .

    • Checkpoint: The white powder must remain loose. If it clumps, grind it quickly in a mortar (under Argon) and re-dry.

  • Activation:

    • Cool flask to RT.[10] Release vacuum with Argon.

    • Add anhydrous THF.[3] Stir vigorously for 2 hours (or sonicate for 1 hour) to form a milky white suspension.

    • Note: This "slurry" is the active matrix.

  • Transmetallation:

    • Cool the slurry to -78°C .

    • Add the Lithium Acetylide solution (pre-generated) dropwise.

    • Stir for 30 mins at -78°C. The solution typically turns yellow/orange.

  • Addition:

    • Add the aryl ketone (dissolved in minimal THF) dropwise.

    • Allow to warm to 0°C over 2 hours.

    • Quench with dilute AcOH or NH₄Cl.

Protocol B: Standard THF Addition (with LiBr Modification)

Use for non-enolizable substrates or when CeCl₃ is unavailable.

  • Dissolve alkyne in THF (0.5 M).

  • Add LiBr (anhydrous, 1.0 equiv) . Stir until dissolved.

  • Cool to -78°C.

  • Add n-BuLi (1.0 equiv) dropwise. Wait 30 mins for metallation.

  • Add Aryl Ketone dropwise.

  • Aging: Allow the reaction to stir at -78°C for 1 hour, then warm to -20°C. Do not rush the warming step; aggregates need time to equilibrate.

References

  • Imamoto, T. ; Sugiura, Y.; Takiyama, N. "Organocerium reagents.[6] Nucleophilic addition to easily enolizable ketones." Tetrahedron Lett.[6][11]1984 , 25, 4233.[6] Link

  • Imamoto, T. ; Takiyama, N.; Nakamura, K. "Reactions of Carbonyl Compounds with Grignard Reagents Promoted by Cerium(III) Chloride." J. Am. Chem. Soc.[11]1989 , 111, 4392.[9] Link

  • Collum, D. B. "Solution Structures of Lithium Amides and Enolates." Acc. Chem. Res.1993 , 26, 227. (Mechanistic insight on aggregation). Link

  • Thompson, A. ; Corley, E. G.; Huntington, M. F.; Grabowski, E. J. J. "Use of an Ephedrine Alkoxide to Mediate Enantioselective Addition of Acetylides to Trifluoromethyl Ketones: Synthesis of the HIV Reverse Transcriptase Inhibitor Efavirenz." Tetrahedron Lett.[6][11]1995 , 36, 8937.[11] Link

  • Midland, M. M. "Lithium Acetylide." Encyclopedia of Reagents for Organic Synthesis, 2001 . Link

Sources

Controlling temperature in Grignard ethynylation of ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This portal provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting guides, self-validating protocols, and mechanistic insights for managing the critical temperature dependencies in the Grignard ethynylation of ketones.

SECTION 1: Core Diagnostics & FAQs

Q: Why is precise temperature control so critical when adding ethynylmagnesium bromide to ketones? A: The Grignard addition to a carbonyl is a highly exothermic process. If the internal temperature is not strictly controlled, the accumulated heat can lead to a thermal runaway. Conversely, operating at excessively low temperatures (e.g., below -40 °C) causes sluggish kinetics. This leads to the dangerous accumulation of unreacted Grignard reagent in the vessel, which can violently react in a sudden exotherm upon warming.

Q: What are the primary side reactions observed if the temperature exceeds the optimal threshold? A: At elevated temperatures, the kinetic preference shifts, and the Grignard reagent increasingly acts as a strong base rather than a nucleophile[1]. This leads to the enolization of the ketone, forming a magnesium enolate and releasing acetylene gas. This enolate can subsequently undergo aldol condensation with unreacted ketone molecules. Furthermore, if the resulting propargylic alcohol is subjected to high temperatures or strong acidic conditions during the quench/workup phase, it can undergo a Rupe rearrangement to form an unwanted α,β-unsaturated ketone[2].

Q: How does continuous flow chemistry mitigate these temperature-related risks? A: Continuous flow reactors (such as Continuous Stirred-Tank Reactors or Falling Film Microreactors) offer superior heat and mass transfer compared to traditional batch reactors. The exceptionally high surface-to-volume ratio allows the highly exothermic ethynylation to be conducted safely at or near room temperature without the need for cryogenic cooling, significantly suppressing enolization and byproduct formation[3][4].

SECTION 2: Troubleshooting Guide & Data Presentation

The following table summarizes the quantitative impact of temperature on reaction kinetics, side product formation, and overall yield, alongside recommended corrective actions.

Operating TemperatureReaction KineticsPrimary Side ReactionsYield of Propargylic AlcoholRecommended Action
< -40 °C Sluggish / StalledReagent accumulation (High runaway risk upon warming)< 30% (Incomplete conversion)Increase dosing time; ensure adequate mixing; warm to -20 °C cautiously.
-20 °C to 0 °C Optimal (Batch)Minimal85 - 95%Maintain precise jacket cooling and controlled dropwise addition.
> 10 °C (Batch) Extremely Fast / ExothermicEnolization, Aldol Condensation40 - 60%Abort batch scale-up; transition to continuous flow processing.
20 °C to 25 °C (Flow) Fast / ControlledSuppressed due to rapid mixing and heat dissipation> 90%Utilize microreactors or CSTRs with high surface-to-volume ratios[3][4].

SECTION 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent chemical pathways dictated by temperature and workup conditions during Grignard ethynylation.

G Ketone Ketone + Ethynylmagnesium Bromide Addition Nucleophilic Addition (Controlled Temp: 0 to -20°C) Ketone->Addition Enolization Enolization (Base Action) (High Temp > 10°C) Ketone->Enolization Propargylic Propargylic Alcohol (Desired Product) Addition->Propargylic Rupe Rupe Rearrangement (Acidic Workup / Heat) Propargylic->Rupe Enolate Magnesium Enolate + Acetylene Enolization->Enolate Aldol Aldol Condensation Products Enolate->Aldol Unsaturated α,β-Unsaturated Ketone (Byproduct) Rupe->Unsaturated

Mechanistic pathways of Grignard ethynylation highlighting temperature-dependent side reactions.

SECTION 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, follow these validated methodologies for both batch and flow regimes. Every step is designed as a self-validating system to preemptively address failure modes.

Protocol A: Traditional Cryogenic Batch Ethynylation
  • System Purge: Flame-dry the reactor apparatus and purge continuously with anhydrous Argon. Causality: Total exclusion of moisture prevents the premature quenching of the Grignard reagent, which would otherwise skew stoichiometric ratios and halt the reaction.

  • Reagent Preparation: Cool a 0.5 M solution of ethynylmagnesium bromide in THF to -20 °C. Causality: THF is utilized instead of diethyl ether to maintain the solubility of the ethynyl Grignard complex at cryogenic temperatures, preventing precipitation.

  • Controlled Dosing: Add the ketone (1.0 equiv) dissolved in anhydrous THF dropwise over 1-2 hours using an automated syringe pump. Causality: Dropwise addition prevents localized temperature spikes at the mixing interface, directly suppressing the activation energy required for enolization[1].

  • Thermal Monitoring: Maintain the internal reaction temperature strictly between -20 °C and 0 °C using a thermocouple-linked cryogenic cooling jacket.

  • Mild Quenching: Quench the reaction cold (-20 °C) by slowly adding saturated aqueous NH₄Cl. Causality: Utilizing a mild proton source like NH₄Cl instead of strong mineral acids (e.g., HCl or H₂SO₄) prevents the acid-catalyzed Rupe rearrangement of the newly formed propargylic alcohol into an α,β-unsaturated ketone[2].

Protocol B: Continuous Flow Ethynylation (Advanced Scale-Up)
  • Reactor Setup: Equip a continuous flow system (e.g., Falling Film Microreactor or a tube-in-tube reactor) with high-efficiency heat exchange modules[4].

  • Stream Preparation:

    • Stream A: 0.5 M ethynylmagnesium bromide in THF.

    • Stream B: 0.5 M ketone in THF.

  • Pumping & Mixing: Pump both streams at a 1.1:1.0 ratio (Grignard:Ketone) into a micromixer maintained at 20 °C. Causality: The microreactor's high surface-to-volume ratio instantly dissipates the exothermic heat of addition. This allows the reaction to proceed safely at room temperature without triggering a thermal runaway or promoting enolization[3].

  • Residence Time: Adjust the flow rates to achieve a residence time of 2-5 minutes, confirming complete conversion via in-line IR spectroscopy.

  • In-Line Quench: Direct the reactor effluent into a third continuous stream containing aqueous NH₄Cl for immediate, controlled quenching before phase separation.

References

  • Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin. National Center for Biotechnology Information (PMC). URL:[Link]

  • Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI. URL:[Link]

  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:[Link]

  • Rupe Rearrangement Studies in Liquid Sulfur Dioxide. Scientific.net. URL:[Link]

Sources

Validation & Comparative

1H NMR characterization of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural characterization of complex organic intermediates requires more than just running a standard spectrum; it demands a strategic selection of analytical parameters. 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol is a sterically hindered, highly functionalized alkyne-diol. Characterizing this molecule via


H NMR presents three distinct analytical challenges: resolving diastereotopic protons, isolating a variable hydroxyl signal, and deconvoluting overlapping aromatic systems.

This comparison guide evaluates the performance of different NMR solvents and instrument field strengths to optimize the characterization of this molecule, providing actionable, self-validating protocols for structural confirmation.

Structural Complexity & The Diastereotopic Challenge

To understand the NMR profile of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol, we must first analyze its molecular connectivity. The C2 carbon is bonded to four distinct groups: a hydroxyl group (-OH), a terminal alkyne (-C≡CH), a 4-methoxyphenyl ring, and a 4-methoxybenzyl group (-CH


Ar).

Because C2 is a chiral center, the molecule lacks an internal plane of symmetry. This spatial asymmetry has a profound effect on the adjacent C1 methylene group. The two protons on C1 are diastereotopic ; they cannot be interconverted by any symmetry operation or rapid bond rotation [3]. Consequently, they reside in permanently distinct magnetic environments, exhibiting different chemical shifts and coupling to one another to form an AB quartet (two distinct doublets) with a large geminal coupling constant (


 Hz).

Molecule C1 C1 (CH2) Diastereotopic Protons C2 C2 (Chiral Center) Hydroxyl Group (-OH) C1->C2 C3 C3 (Alkyne C) Quaternary C2->C3 Ar2 4-Methoxyphenyl (Ring 2) C2->Ar2 C4 C4 (Terminal CH) Alkyne Proton C3->C4 Triple Bond Ar1 4-Methoxyphenyl (Ring 1) Ar1->C1

Structural connectivity of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol highlighting NMR spin systems.

Comparative Analysis: Solvent Selection (CDCl vs. DMSO-d )

The choice of deuterated solvent dictates the resolution of exchangeable protons and trace impurities, as established by Gottlieb et al. [1] and expanded by Fulmer et al. [2]. For this molecule, the solvent fundamentally alters the behavior of the hydroxyl (-OH) and terminal alkyne protons.

Causality Behind Solvent Effects
  • In CDCl

    
    :  The -OH proton undergoes rapid intermolecular chemical exchange. Because CDCl
    
    
    
    lacks a strong hydrogen-bond acceptor, the -OH signal appears as a broad, variable peak (
    
    
    2.50–3.00 ppm) that frequently overlaps with the terminal alkyne singlet or the diastereotopic C1 protons.
  • In DMSO-d

    
    :  The highly polar sulfoxide oxygen acts as a potent hydrogen-bond acceptor. This interaction "locks" the -OH proton, drastically slowing its exchange rate on the NMR timescale. The causality is clear: strong hydrogen bonding shifts the -OH peak significantly downfield (
    
    
    
    5.80 ppm) and sharpens it into a distinct singlet, completely isolating it from the aliphatic region.
Quantitative Data: Expected H NMR Chemical Shifts

Note: Chemical shifts (


) are approximate and referenced to TMS (0.00 ppm).
Proton EnvironmentShift in CDCl

(ppm)
Shift in DMSO-d

(ppm)
Multiplicity & Integration
Methoxy (-OCH

)
3.75, 3.803.70, 3.75Two singlets, 3H each
C1 Methylene (H

)
3.153.05Doublet (AB system), 1H
C1 Methylene (H

)
3.353.25Doublet (AB system), 1H
C4 Terminal Alkyne 2.653.40Singlet, 1H
C2 Hydroxyl (-OH) 2.50 - 3.00 (broad)5.80 (sharp)Singlet, 1H (exchangeable)
Aromatic (Ring 1) 6.85, 7.156.80, 7.10AA'BB' (apparent doublets), 4H
Aromatic (Ring 2) 6.90, 7.556.85, 7.45AA'BB' (apparent doublets), 4H

Verdict: While CDCl


 is sufficient for routine confirmation, DMSO-d

is the superior solvent
for this specific molecule when absolute structural proof is required, as it resolves the critical -OH and alkyne signals.

Comparative Analysis: Instrument Resolution (400 MHz vs. 600 MHz)

The two 4-methoxyphenyl rings generate two overlapping AA'BB' spin systems in the aromatic region (


6.80–7.60 ppm).
  • At 400 MHz: The chemical shift difference (

    
    ) between the coupled protons is relatively small compared to their coupling constant (
    
    
    
    ). This results in strong second-order "roof effects," making the multiplets complex and difficult to integrate accurately.
  • At 600 MHz: Higher magnetic field strength (

    
    ) increases the chemical shift dispersion (
    
    
    
    in Hz) while the scalar coupling (
    
    
    ) remains constant. This pushes the ratio of
    
    
    higher, simplifying the second-order multiplets into clean, easily integrable apparent doublets. Furthermore, the 600 MHz instrument provides the signal-to-noise (S/N) ratio necessary to detect trace organic impurities [2].

Self-Validating Protocol: D O Exchange Workflow

To ensure trustworthiness in your spectral assignment, you must empirically prove which signal belongs to the hydroxyl group. The following D


O exchange protocol is a self-validating system that leverages the rapid isotopic exchange of labile protons.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol in 0.6 mL of CDCl

    
     in a standard 5 mm NMR tube.
    
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum (e.g., 16 scans, 298 K). Identify the suspected broad -OH signal between 2.50 and 3.00 ppm.
    
  • D

    
    O Addition:  Remove the tube from the spectrometer. Add 1–2 drops (
    
    
    
    10–20
    
    
    L) of Deuterium Oxide (D
    
    
    O) directly into the NMR tube.
  • Agitation: Cap the tube and shake vigorously for 30–60 seconds. This creates a biphasic mixture and forces rapid proton-deuterium exchange (-OH

    
     -OD).
    
  • Re-acquisition & Validation: Re-insert the tube, re-shim the instrument (critical, as the water droplet alters magnetic homogeneity), and acquire a second spectrum. The complete disappearance of the target peak confirms it was the exchangeable hydroxyl proton.

Workflow Step1 1. Baseline Acquisition Acquire 1H NMR in CDCl3 Step2 2. D2O Addition Add 1-2 drops of D2O to tube Step1->Step2 Step3 3. Agitation Shake vigorously for 30s Step2->Step3 Step4 4. Re-acquisition Acquire new 1H NMR spectrum Step3->Step4 Result Validation Disappearance of -OH signal Step4->Result

Step-by-step D2O exchange workflow for validating the hydroxyl proton assignment.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]

  • Ashenhurst, J. (2012). Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. URL:[Link]

Diagnostic IR Signatures of Propargyl Alcohols: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Propargyl alcohols (


 or 

) represent a unique challenge in vibrational spectroscopy. Unlike simple hydrocarbons, these molecules possess two competing dipole-active centers: the hydroxyl group and the alkyne moiety.

For researchers in drug discovery—particularly those developing covalent inhibitors or "click" chemistry warheads—misinterpreting the IR spectrum of a propargyl intermediate can lead to erroneous structural assignments. The proximity of the electronegative oxygen to the


-system creates inductive effects that alter standard alkyne frequencies, while hydrogen bonding (H-bonding) can mask diagnostic peaks entirely.

This guide moves beyond basic textbook values to provide a field-validated approach for analyzing propargyl alcohols, distinguishing between terminal/internal architectures and free/bonded states.

Mechanistic Basis of Vibrational Shifts

To interpret these spectra accurately, one must understand the causality behind the signal intensity and position.

The Dipole Selection Rule

Infrared activity is governed by the change in dipole moment (


) during vibration.
  • Terminal Propargyls: The

    
     bond is inherently asymmetric (
    
    
    
    ). The stretch causes a significant dipole change, resulting in a visible (though often weak) peak at 2100–2150 cm⁻¹ .
  • Internal Propargyls: If the molecule is pseudo-symmetric (e.g.,

    
    ), the dipole change approaches zero. The 
    
    
    
    stretch often becomes IR inactive (invisible) , requiring Raman spectroscopy for confirmation.
The Oxygen Inductive Effect

In propargyl alcohols, the hydroxyl oxygen is electron-withdrawing. This polarization creates a permanent dipole distinct from simple alkyl alkynes.

  • Consequence: The

    
     stretch in propargyl alcohols is often more intense than in simple internal alkynes (like 3-hexyne) because the oxygen disrupts the electronic symmetry of the triple bond.
    
The Hydrogen Bonding Matrix

The most critical variable in propargyl analysis is the hydroxyl group.

  • Intermolecular H-bonding (Neat/Concentrated): Forms broad polymeric networks. The O-H stretch broadens and redshifts to 3200–3400 cm⁻¹ , often obscuring the sharp

    
     stretch of terminal alkynes.
    
  • Intramolecular H-bonding: In dilute solution, propargyl alcohols can form weak internal H-bonds between the hydroxyl proton and the alkyne

    
    -cloud (
    
    
    
    ).

Comparative Frequency Data

The following table synthesizes experimental data comparing propargyl alcohols against standard alkyne benchmarks.

Table 1: Diagnostic IR Frequencies (cm⁻¹)
Structural MoietyVibration ModeFrequency (Dilute

)
Frequency (Neat/Solid)IntensityDiagnostic Notes
Terminal Propargyl

Stretch
3310–3320 3280–3300Strong, SharpGold Standard. Often overlaps with broad OH in neat samples.
(

)

Stretch
2100–21402100–2140Weak/MediumVisible due to dipole asymmetry.

Stretch
3600–3650 (Sharp)3200–3400 (Broad)VariableSharp peak in dilute solution confirms "free" OH.
Internal Propargyl

Stretch
AbsentAbsentN/AAbsence is diagnostic for internal substitution.
(

)

Stretch
2200–22602200–2260Very WeakOften invisible if R group is symmetric to the

.
Standard Alkyne

Stretch
~3300~3300StrongReference standard (e.g., 1-hexyne).[1]
(Non-oxygenated)

Stretch
2100–22602100–2260VariableIntensity depends strictly on symmetry.

Experimental Protocol: The Dilution Validation

Objective: Distinguish between intermolecular H-bonding (concentration-dependent) and intramolecular features (concentration-independent) to unmask the diagnostic


 stretch.

Rationale: In a neat sample, the broad O-H stretch (3300 cm⁻¹) frequently swallows the sharp acetylenic C-H stretch (3310 cm⁻¹). Dilution breaks the intermolecular H-bonds, shifting the O-H peak to ~3600 cm⁻¹ and revealing the acetylenic peak.

Step-by-Step Methodology
  • Baseline Scan (Neat):

    • Apply 1-2 drops of the propargyl alcohol directly to the ATR (Attenuated Total Reflectance) crystal.

    • Acquire spectrum (16 scans, 4 cm⁻¹ resolution).

    • Observation: Expect a broad "blob" centered at 3350 cm⁻¹.

  • Preparation of Dilution Series:

    • Solvent: Dry Carbon Tetrachloride (

      
      ) or Chloroform (
      
      
      
      ). Note:
      
      
      is preferred for IR transparency in the 3000 cm⁻¹ region.
    • Prepare three concentrations:

      • High: 100 mM

      • Medium: 10 mM

      • Low: 1 mM (The "Infinite Dilution" limit)

  • Solution Cell Acquisition:

    • Use a sealed liquid IR cell (CaF₂ or NaCl windows) with a 0.1–1.0 mm path length.

    • Inject the Low concentration sample first to prevent carryover.

  • Data Analysis:

    • Overlay the spectra.

    • Success Criteria: As concentration decreases, the broad band at 3350 cm⁻¹ should vanish, replaced by a sharp peak at ~3600–3650 cm⁻¹ (Free OH).

    • The Reveal: If the molecule is a terminal alkyne, a sharp, non-shifting peak at 3310 cm⁻¹ will remain constant throughout the dilution.

Decision Logic & Workflows

The following diagrams illustrate the logical process for assigning propargyl spectra and the mechanism behind the dilution protocol.

Spectral Assignment Decision Tree

SpectralAssignment cluster_warning WARNING: OH Interference Start Unknown Propargyl Sample (IR Spectrum) Region3300 Analyze 3300 cm⁻¹ Region Start->Region3300 SharpPeak Is there a SHARP peak at ~3300-3320 cm⁻¹? Region3300->SharpPeak YesSharp Yes SharpPeak->YesSharp NoSharp No SharpPeak->NoSharp BroadOH Broad OH Stretch (3200-3500) can mask the Sharp ≡C-H. Run Dilution Protocol. SharpPeak->BroadOH Ambiguous? Terminal Conclusion: Terminal Alkyne Present (≡C-H Stretch) YesSharp->Terminal Check2200 Analyze 2100-2260 cm⁻¹ Region NoSharp->Check2200 WeakPeak Is there a weak/medium peak at 2100-2260 cm⁻¹? Check2200->WeakPeak Yes2200 Yes WeakPeak->Yes2200 No2200 No WeakPeak->No2200 InternalAsym Conclusion: Internal Alkyne (Asymmetric/Propargyl) Yes2200->InternalAsym InternalSym Conclusion: Internal Alkyne (Symmetric) OR No Alkyne No2200->InternalSym

Figure 1: Decision matrix for classifying propargyl alcohols based on IR spectral features. Note the critical warning regarding OH interference.

The Dilution Effect Mechanism

DilutionEffect cluster_neat Intermolecular H-Bonding cluster_dilute Free Species Neat Neat Sample (High Conc.) Bonding1 O-H ··· O-H Network Neat->Bonding1 Dominant Interaction Dilute Dilute Solution (CCl₄ < 10mM) Bonding2 Free O-H Dilute->Bonding2 Solvent Separation Spec3 Visible ≡C-H 3310 cm⁻¹ Dilute->Spec3 Unmasked Spec1 Broad Peak 3200-3400 cm⁻¹ Bonding1->Spec1 Result Spec2 Sharp Peak 3600-3650 cm⁻¹ Bonding2->Spec2 Shift

Figure 2: Mechanistic workflow showing how dilution shifts the OH signal to reveal the diagnostic alkyne stretch.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for alkyne dipole selection rules).
  • Mugglestone, M., et al. (2025).[2][3] "Infrared spectra of propargyl alcohol dimers in helium nanodroplets." The Journal of Chemical Physics, 163, 044302. (Detailed analysis of H-bonding clusters in propargyl alcohol).

  • NIST Chemistry WebBook. "Propargyl Alcohol Infrared Spectrum." National Institute of Standards and Technology. (Standard reference spectra for neat vs. gas phase).

  • LibreTexts Chemistry. "Spectroscopy of the Alkynes." (Pedagogical overview of terminal vs. internal alkyne shifts).

  • Mani, D. & Arunan, E. (2014).[3] "Rotational spectra of propargyl alcohol dimer: a dimer bound with three different types of hydrogen bonds." Journal of Chemical Physics. (Structural evidence for

    
     interactions).
    

Sources

A Comparative Guide to Ethynylating Agents: Ethynylmagnesium Bromide vs. Lithium Acetylide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate ethynylating agent is a critical decision that can significantly impact the yield, purity, and scalability of a synthetic route. The introduction of an ethynyl group is a cornerstone of organic synthesis, providing a versatile handle for further transformations such as click chemistry, Sonogashira couplings, and conversion to other functional groups. This guide provides an objective comparison of two commonly employed reagents, ethynylmagnesium bromide and lithium acetylide, for ethynylation reactions, supported by experimental data, detailed protocols, and mechanistic insights.

At a Glance: Performance Comparison

Ethynylmagnesium bromide, a Grignard reagent, and lithium acetylide, an organolithium compound, are both powerful nucleophiles capable of adding the ethynyl group to electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.[1] While both effectively achieve this transformation, their reactivity, handling characteristics, and propensity for side reactions differ, making each more suitable for specific applications.[1]

The fundamental difference lies in the carbon-metal bond. The carbon-lithium bond is more ionic in character than the carbon-magnesium bond, rendering the acetylenic carbon in lithium acetylide a more potent, or "harder," nucleophile and a significantly stronger base.[2][3][4] This heightened reactivity is a double-edged sword, offering superior performance with challenging substrates but also demanding more stringent reaction conditions and presenting a greater risk of side reactions.

FeatureEthynylmagnesium BromideLithium Acetylide
Reactivity Moderately reactive, generally less basic.[1]Highly reactive, very strong base.[1][5]
Solubility Typically used as a solution in THF or diethyl ether.[1]Often used as a complex with ethylenediamine for stability and solubility. Amine-free preps require cryogenic temperatures in THF or liquid ammonia.[1][6]
Common Side Reactions Formation of diol byproducts, potential for enolization of acidic ketones.[1]Strong propensity for enolization of acidic ketones, formation of insoluble and unreactive dilithium acetylide if not handled correctly.[1][6][7]
Handling Moisture-sensitive, requires an inert atmosphere.[1][8][9]Highly moisture and air-sensitive, with pyrophoric potential, often requires cryogenic temperatures (-78 °C).[1][10]
Typical Solvents Tetrahydrofuran (THF), Diethyl ether.[1]Liquid ammonia, THF, often with a co-solvent or complexing agent like ethylenediamine.[1][11]

Mechanistic Overview: Nucleophilic Addition to Carbonyls

The ethynylation of a carbonyl compound by both ethynylmagnesium bromide and lithium acetylide proceeds via a nucleophilic addition mechanism. The acetylenic carbon, bearing a partial negative charge, attacks the electrophilic carbonyl carbon. This step forms a tetrahedral alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final propargyl alcohol product.

Caption: General mechanism for nucleophilic addition of acetylides.

Performance in Ethynylation of Carbonyls: A Data-Driven Comparison

The following table summarizes reported yields for the ethynylation of two common substrates. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; however, the presented data provides a valuable overview of the expected performance of each reagent.[1]

SubstrateReagentConditionsYield (%)Reference
Benzaldehyde Ethynylmagnesium BromideTHF, 0 °C to RT, 6h~85-95%[1]
Benzaldehyde Lithium AcetylideTHF, -78 °C to RT, 3h~90-98%[1]
Cyclohexanone Ethynylmagnesium BromideTHF, 0 °C to RT~70-80%[1]
Cyclohexanone Lithium AcetylideTHF, -78 °C to RT~85-95%[7]
(-)-Fenchone (Hindered) Lithium AcetylideTHF, -78 °C to RT93-95%[7]

Generally, lithium acetylide provides higher yields, particularly with sterically hindered ketones like fenchone, where Grignard reagents may struggle.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the in situ preparation and reaction of each reagent with an aldehyde.

Protocol 1: Ethynylation of Benzaldehyde using Ethynylmagnesium Bromide

This procedure involves the formation of ethynylmagnesium bromide by bubbling acetylene through a solution of a pre-formed Grignard reagent, such as ethylmagnesium bromide.

Ethynylmagnesium_Bromide_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Workup start_prep Prepare Ethylmagnesium Bromide in THF cool_prep Cool solution to 0 °C start_prep->cool_prep add_acetylene Bubble purified acetylene gas through solution cool_prep->add_acetylene form_reagent Formation of Ethynylmagnesium Bromide add_acetylene->form_reagent add_aldehyde Dropwise add Benzaldehyde in THF at 0 °C form_reagent->add_aldehyde stir_reaction Stir at 0 °C for 6 hours add_aldehyde->stir_reaction quench Slowly add saturated aq. NH₄Cl stir_reaction->quench extract Extract with Ethyl Acetate quench->extract purify Dry, concentrate, and purify via chromatography extract->purify product Isolate 1-phenyl-2-propyn-1-ol purify->product

Caption: Workflow for ethynylation using Ethynylmagnesium Bromide.

Methodology:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a solution of ethylmagnesium bromide from magnesium turnings and bromoethane in anhydrous THF.

  • Formation of Ethynylmagnesium Bromide: Cool the Grignard solution to 0 °C in an ice bath. Bubble purified acetylene gas through the stirred solution for approximately 15-30 minutes. The formation of the ethynyl Grignard is often accompanied by a slight exotherm and potentially a change in color or viscosity.[1][12]

  • Reaction: To this freshly prepared solution, add a solution of benzaldehyde in anhydrous THF dropwise at 0 °C. The rate of addition should be controlled to maintain the reaction temperature.

  • Stirring: Stir the reaction mixture at 0 °C for 6 hours or until TLC analysis indicates complete consumption of the starting material.[1]

  • Workup: Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

  • Extraction and Purification: Dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to afford 1-phenyl-2-propyn-1-ol.[1]

Causality: The use of a pre-formed Grignard (EtMgBr) to deprotonate acetylene is a standard and reliable method.[12][13] Maintaining a low temperature (0 °C) during acetylene addition and subsequent reaction minimizes side reactions. Quenching with a mild acid like NH₄Cl prevents degradation of the acid-sensitive alcohol product.

Protocol 2: Ethynylation of Benzaldehyde using Lithium Acetylide

This procedure requires cryogenic temperatures to generate monolithium acetylide and prevent its disproportionation to the unreactive, insoluble dilithium acetylide.[6][7]

Lithium_Acetylide_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Workup start_prep Cool anhydrous THF to -78 °C saturate_acetylene Bubble acetylene gas through cold THF start_prep->saturate_acetylene add_nBuLi Slowly add pre-cooled n-Butyllithium at -78 °C saturate_acetylene->add_nBuLi form_reagent Formation of clear monolithium acetylide solution add_nBuLi->form_reagent add_aldehyde Slowly add Benzaldehyde via syringe at -78 °C form_reagent->add_aldehyde warm_reaction Remove cooling bath, warm to RT over 3 hours add_aldehyde->warm_reaction quench Quench with 1.0 M HCl warm_reaction->quench extract Extract with Pentane quench->extract purify Dry, concentrate, and purify extract->purify product Isolate 1-phenyl-2-propyn-1-ol purify->product

Caption: Workflow for ethynylation using Lithium Acetylide.

Methodology:

  • Setup: In a flame-dried, three-necked flask equipped with a stirrer, gas inlet, and septum, under an inert atmosphere, cool a solution of anhydrous THF to -78 °C (dry ice/acetone bath).

  • Acetylene Saturation: Bubble acetylene gas through the cold THF to obtain a saturated solution.[1]

  • Formation of Lithium Acetylide: Slowly add a pre-cooled solution of n-butyllithium in hexanes to the acetylene solution at -78 °C over a period of 1 hour. It is critical to add the n-BuLi to an excess of acetylene to prevent the formation of dilithium acetylide.[1][7] Stir the resulting clear solution of lithium acetylide for an additional 15 minutes at -78 °C.

  • Reaction: Slowly add the benzaldehyde via syringe to the lithium acetylide solution at -78 °C.

  • Warming: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 3 hours.[1]

  • Workup: Quench the reaction by adding 1.0 M hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with pentane or ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude propargyl alcohol, which can be further purified by distillation or chromatography.[1]

Causality: The strict temperature control at -78 °C is paramount. Warming a solution of monolithium acetylide, especially in the absence of a stabilizing agent, leads to irreversible disproportionation into acetylene and the unreactive dilithium salt.[6][7] The slow addition of n-BuLi ensures that it always reacts with an excess of acetylene, favoring the desired monolithium species.

Conclusion: Selecting the Optimal Reagent

The choice between ethynylmagnesium bromide and lithium acetylide is dictated by the specific requirements of the synthesis.

  • Choose Ethynylmagnesium Bromide for reactions involving base-sensitive substrates or when operational simplicity is desired. Its moderate reactivity is often sufficient for unhindered aldehydes and ketones, and the less stringent temperature requirements make it more amenable to large-scale operations.

  • Choose Lithium Acetylide when maximum reactivity is required, such as for additions to sterically hindered or electronically deactivated ketones.[7] While its preparation and handling are more demanding, the potential for higher yields can justify the additional operational complexity, particularly in the context of complex molecule synthesis where maximizing yield at each step is critical.

Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their respective reactivity profiles, advantages, and limitations allows the researcher to make an informed decision, optimizing the path to the desired propargyl alcohol and subsequent targets.

References

  • . Benchchem.
  • Dilithium acetylide - Wikipedia. Wikipedia. [Link]

  • Why do Grignard reagents or Organolithium compounds not displace halides as easily as acetylide ions do? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • Lithium acetylides Definition - Organic Chemistry II Key... - Fiveable. Fiveable. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. [Link]

  • 1-phenyl-1-penten-4-yn-3-ol - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Simple Procedures for Ethynylmagnesium Bromide, Ethynyltrialkylsilanes and Ethynyltrialkylstannanes. Thieme. [Link]

  • [ - Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo) - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • US5068368A - Stabilized lithium acetylide and reactions therewith - Google Patents.
  • Grignard and Organolithium Reagents - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Material Safety Data Sheet - Lithium acetylide, ethylenediamine complex 85-92% - Cole-Parmer. Cole-Parmer. [Link]

  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps. Chemistry Steps. [Link]/grignard-organolithium-gilman-reagents-summary/)

Sources

Mechanistic Foundations: The Causality of Diaryl Alkynol Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry Comparison Guide: Evaluating ESI-Q-TOF vs. EI-GC-MS for the Fragmentation Analysis of Diaryl Alkynols

Introduction Diaryl alkynols, specifically 1,1-diarylprop-2-yn-1-ols, are highly versatile synthetic intermediates. They are the foundational building blocks for photochromic naphthopyrans and serve as key substrates in the metal-catalyzed synthesis of substituted indenes and allenes . However, their structural complexity—combining a tertiary alcohol, a terminal or substituted alkyne, and two aromatic rings—presents a formidable analytical challenge.

When subjected to mass spectrometry (MS), the molecular ion (


 or 

) is notoriously transient. The propensity for rapid dehydration and

-cleavage often obscures the parent mass, complicating structural elucidation . This guide objectively compares the performance of Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry against traditional Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) for characterizing these compounds, providing researchers with the causal mechanics and validated protocols necessary to map their fragmentation pathways.

To optimize an analytical method, one must first understand the thermodynamic drivers of the molecule's gas-phase behavior. As a Senior Application Scientist, I approach the fragmentation of diaryl alkynols by looking at three primary causal pathways:

  • Extreme Lability of the Hydroxyl Group (Dehydration): Tertiary alcohols inherently resist yielding strong molecular ions . In diaryl alkynols, the loss of

    
     (18 Da) generates a highly resonance-stabilized diaryl-alkynyl carbocation. This 
    
    
    
    species acts as a thermodynamic sink and frequently dominates the spectrum as the base peak.
  • Competitive

    
    -Cleavage:  The carbon-carbon bonds adjacent to the hydroxyl group are susceptible to homolytic or heterolytic cleavage. Cleavage of the alkyne group yields a diaryl oxonium ion, while loss of an aryl radical yields an aryl-alkynyl oxonium ion. The immense stability of the diarylmethyl-type cation heavily biases the pathway toward alkyne loss compared to standard aliphatic alcohols .
    
  • Gas-Phase Cyclization: Following dehydration, the resulting conjugated enyne radical cation can undergo a gas-phase Meyer-Schuster-type rearrangement, cyclizing to form an indenyl or fluorenyl cation. This structural rearrangement prior to secondary fragmentation is a hallmark of diaryl alkynol MS/MS spectra.

MS_Fragmentation M Diaryl Alkynol [M+H]+ m/z 209 Dehydrated Resonance-Stabilized Cation [M-OH]+ (m/z 191) M->Dehydrated -H2O (-18 Da) AlphaAryl Alpha-Cleavage Loss of Aryl (m/z 131) M->AlphaAryl -Aryl Radical AlphaAlkyne Alpha-Cleavage Loss of Alkyne (m/z 183) M->AlphaAlkyne -Alkynyl Radical Indene Indenyl/Fluorenyl Cation Cyclization (m/z 165) Dehydrated->Indene -C2H2 (Rearrangement)

Figure 1: Principal ESI-MS/MS fragmentation pathways of 1,1-diphenylprop-2-yn-1-ol.

Platform Comparison: ESI-Q-TOF vs. EI-GC-MS

Selecting the appropriate ionization source is the most critical decision in diaryl alkynol analysis.

  • EI-GC-MS (Hard Ionization - 70 eV): EI imparts massive internal energy to the molecule. For diaryl alkynols, this thermal and electronic stress ensures the molecular ion

    
     is virtually non-existent. While the extensive fragmentation provides a rich fingerprint for library matching, the absence of the parent mass makes de novo identification of novel diaryl alkynols nearly impossible. Furthermore, thermal degradation in the GC inlet can artificially inflate the abundance of dehydration products.
    
  • ESI-Q-TOF (Soft Ionization + CID): ESI operates at atmospheric pressure and imparts minimal internal energy. By carefully tuning the fragmentor voltage, the

    
     ion can be preserved. More importantly, ESI-Q-TOF allows for the isolation of the in-source generated 
    
    
    
    pseudo-molecular ion, which can then be subjected to controlled Collision-Induced Dissociation (CID) in the collision cell. This provides high-mass-accuracy mapping of the cyclization and cleavage pathways.

Workflow_Comparison Sample Diaryl Alkynol Sample (1 µg/mL in MeOH/0.1% FA) Split Ionization Selection Sample->Split ESI ESI-Q-TOF (Soft) Positive Mode Split->ESI EI EI-GC-MS (Hard) 70 eV Electron Impact Split->EI ESI_Data Preserves [M+H]+ Allows CID MS/MS ESI->ESI_Data VCap 3500V EI_Data Extensive Alpha-Cleavage [M]+ typically absent EI->EI_Data High Thermal Stress

Figure 2: Methodological divergence between soft (ESI) and hard (EI) ionization workflows.

Quantitative Data & Fragmentation Summaries

The following tables summarize the empirical performance of both platforms using 1,1-diphenylprop-2-yn-1-ol (Exact Mass: 208.0888 Da) as the model compound.

Table 1: Comparative Fragmentation Profiles by Platform

PlatformIonization EnergyPrimary Precursor IonBase PeakKey Diagnostic FragmentsMolecular Ion Presence
EI-GC-MS 70 eV

(Theoretical)
m/z 190 (

)
m/z 189, 165, 105, 77Absent (< 0.1% relative abundance)
ESI-Q-TOF Soft (VCap 3.5 kV)

(m/z 209.096)
m/z 191.085 (

)
m/z 191.085, 209.096Present (15-20% relative abundance)

Table 2: Breakdown of CID MS/MS Transitions (ESI-Q-TOF, Precursor m/z 191.085)

Collision Energy (eV)Product Ion (m/z)Neutral LossMechanistic Assignment
10 eV191.085NoneSurviving dehydrated precursor (

)
20 eV189.070

(2 Da)
Dehydrogenation to fully conjugated system
30 eV165.070

(26 Da)
Gas-phase cyclization to fluorenyl/indenyl cation
40 eV115.054

(76 Da)
Deep skeletal fragmentation of the fused ring system

Self-Validating Experimental Protocol: ESI-Q-TOF MS/MS Workflow

To ensure reproducibility and scientific integrity, the following step-by-step protocol incorporates internal validation checkpoints.

Phase 1: Sample Preparation & Chromatography

  • Dilution: Prepare a 1 µg/mL solution of the diaryl alkynol in LC-MS grade Methanol.

  • Protonation Enhancement: Add 0.1% Formic Acid (v/v) to the sample. Causality: The acidic modifier drives the equilibrium toward the protonated

    
     state, counteracting the molecule's natural tendency to remain neutral or spontaneously dehydrate in solution.
    
  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of Water/Acetonitrile (both containing 0.1% FA).

Phase 2: MS Source Tuning & Self-Validation 4. Source Parameters: Set Capillary Voltage (VCap) to 3500 V, Drying Gas to 8 L/min at 300°C, and Nebulizer to 35 psig. 5. Self-Validation Checkpoint (Fragmentor Ramping): Before acquiring MS/MS data, run an MS1 scan while ramping the Fragmentor voltage from 50 V to 150 V.

  • Acceptance Criteria: At 50 V, the
    
    
    (m/z 209) peak must be visible (≥10% abundance). As voltage increases to 150 V, the
    
    
    (m/z 191) peak should become the base peak. If m/z 209 is entirely absent at 50 V, the drying gas temperature is too high, causing thermal degradation prior to ionization. Reduce gas temperature to 250°C and repeat. This ensures the system is validating its own soft-ionization capability before proceeding.

Phase 3: CID MS/MS Acquisition 6. Precursor Isolation: Isolate the in-source generated


 peak (m/z 191.085) using a narrow isolation width (~1.3 m/z).
7.  Collision Energy Ramping:  Acquire MS/MS spectra at CE levels of 10, 20, 30, and 40 eV using ultra-high purity Nitrogen as the collision gas.
8.  Data Synthesis:  Plot the relative abundances of m/z 191, 165, and 115 against the collision energy to generate a breakdown curve, validating the transition from the linear alkynyl cation to the cyclized indenyl species.

References

  • Chemistry Steps. "Mass Spectrometry of Alcohols." Chemistry Steps,[Link]

  • Krajangsri, Suppachai, et al. "Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles." National Center for Biotechnology Information, PMC,[Link]

  • Carling, C.-E., et al. "The first structural and spectroscopic characterisation of a ring-opened form of a 2H-naphtho[1,2-b]pyran: a novel photomerocyanine." Chemical Communications, Royal Society of Chemistry, 2014,[Link]

  • LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts,[Link]

Stability Profile: Tertiary Alkynols Under Acidic vs. Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tertiary alkynols (propargylic alcohols) represent a critical structural motif in drug discovery, serving as core scaffolds in steroid derivatives (e.g., Ethinylestradiol) and covalent inhibitors. Their stability profile exhibits a sharp dichotomy based on pH:

  • Acidic Conditions: The primary failure mode is rearrangement . The tertiary hydroxyl group is labile to protonation, leading to stable tertiary carbocations that trigger Meyer-Schuster or Rupe rearrangements.

  • Basic Conditions: The primary failure mode is fragmentation . Under thermal stress, strong bases induce the Retro-Favorskii reaction, cleaving the molecule into a ketone and a terminal alkyne.

This guide details the mechanistic underpinnings of these instabilities and provides validated protocols for stress testing.

Mechanistic Deep Dive

Acidic Instability: The Carbocation Gateway

In acidic media, tertiary alkynols are thermodynamically unstable. The reaction is driven by the formation of a tertiary propargylic cation—a species stabilized by resonance with the adjacent


-system.
  • Meyer-Schuster Rearrangement: Involves a [1,3]-shift of the hydroxyl group.[1] The carbocation is attacked by water at the allenic position, eventually tautomerizing to an

    
    -unsaturated ketone.
    
  • Rupe Rearrangement: Specific to terminal alkynes. The carbocation undergoes deprotonation to form an enyne intermediate, which is then hydrated. This competes with Meyer-Schuster and often leads to complex mixtures.

Key Insight: The rate of decomposition correlates directly with the stability of the carbocation (


). Therefore, tertiary alkynols are significantly more labile in acid than their primary or secondary counterparts.
Basic Instability: The Retro-Favorskii Cleavage

In basic media, the tertiary alcohol is deprotonated to form an alkoxide. While tertiary alkoxides are generally poor leaving groups, the high stability of the resulting acetylide anion drives the equilibrium toward cleavage (Retro-Favorskii).

  • Trigger: High temperature is usually required to overcome the activation energy for C-C bond cleavage.

  • Catalysts: Fluoride sources (e.g., TBAF) can induce this cleavage under milder conditions than hydroxide bases.

Visualizing the Pathways

The following diagram illustrates the divergent reactivity pathways based on pH environment.

AlkynolStability Alkynol Tertiary Alkynol (Starting Material) Protonation Protonation & Water Loss (Formation of 3° Cation) Alkynol->Protonation Acid (H+) Deprotonation Deprotonation (Formation of Alkoxide) Alkynol->Deprotonation Base (OH- / F-) Cation Propargylic Cation [Resonance Stabilized] Protonation->Cation Allene Allenol Intermediate Cation->Allene H2O Attack Enone α,β-Unsaturated Ketone (Meyer-Schuster Product) Allene->Enone Tautomerization Transition Transition State (C-C Bond Weakening) Deprotonation->Transition Heat / Δ Cleavage Ketone + Acetylide Transition->Cleavage Retro-Favorskii

Figure 1: Divergent decomposition pathways of tertiary alkynols. Acid triggers rearrangement via carbocations (Red); Base triggers fragmentation via alkoxides (Green).

Comparative Stability Matrix

The following table summarizes the expected stability profile based on experimental data.

ConditionReagent SystemTemperatureStability OutcomeDominant Product
Acidic (Mild)

-TsOH / Toluene
25°CModerate Slow isomerization to enone.
Acidic (Strong)

/ MeOH
>50°CUnstable Rapid Meyer-Schuster/Rupe rearrangement.
Basic (Mild)

/ MeOH
25°CStable No reaction (Deprotonation is reversible).
Basic (Strong) KOH /

PrOH
RefluxUnstable Retro-Favorskii cleavage (Ketone + Alkyne).
Lewis Acid

/ DCM
25°CUnstable Catalytic rearrangement (High efficiency).
Fluoride TBAF / THF25°C - 60°CVariable Slow cleavage (Retro-Favorskii) possible.

Experimental Protocols for Stress Testing

To validate the stability of a specific tertiary alkynol scaffold, use the following self-validating protocols.

Protocol A: Acid Challenge (Rearrangement Potential)
  • Purpose: Determine susceptibility to Meyer-Schuster rearrangement.

  • Reagents: 10 mol%

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH), Toluene.
  • Procedure:

    • Dissolve 50 mg of substrate in 2 mL Toluene.

    • Add

      
      -TsOH (monohydrate).
      
    • Stir at 60°C for 2 hours.

    • Analysis: Check via

      
      H NMR.
      
  • Validation Signal: Look for the disappearance of the propargylic methyl signals (if applicable) and the appearance of alkene protons (

    
     6.0–7.0 ppm) characteristic of the enone.
    
Protocol B: Base Challenge (Cleavage Potential)
  • Purpose: Determine susceptibility to Retro-Favorskii fragmentation.

  • Reagents: Powdered KOH (2 equiv), Isopropanol (

    
    PrOH).
    
  • Procedure:

    • Dissolve 50 mg of substrate in 2 mL

      
      PrOH.
      
    • Add powdered KOH.

    • Heat to reflux (82°C) for 4 hours.

  • Analysis: Check via TLC or GC-MS (due to volatility of cleavage products).

  • Validation Signal: Loss of the starting material peak. Detection of the ketone byproduct (e.g., acetone, acetophenone) and the terminal alkyne fragment.

Safety Warning: Thermal Hazard

Critical Note: Scale-up of propargyl alcohols with strong bases (KOH) can lead to catastrophic thermal decomposition. While the Retro-Favorskii is a standard reaction, the exothermicity can be uncontrollable in the absence of solvent. Always perform DSC (Differential Scanning Calorimetry) before scaling up basic reactions of alkynols >5g.

References

  • Swaminathan, S., & Narayanan, K. V. (1971). "The Rupe and Meyer-Schuster Rearrangements." Chemical Reviews, 71(5), 429–438.[2]

  • Cadierno, V., Crochet, P., & Gimeno, J. (2009). "Recent Advances in the Use of Propargylic Alcohols." Synlett, 2009(10), 1636-1638. (Review of catalytic rearrangements).

  • Favorskii, A. E. (1905). "Action of Potassium Hydroxide on Mixtures of Ketones and Phenylacetylene." Journal of the Russian Physical-Chemical Society.
  • Trost, B. M., & Li, C. J. (1994). "Novel Retro-Favorskii Reaction." Journal of the American Chemical Society.

  • Rogers, W. J. (2021). "Thermal Hazards of Using Propargyl Alcohol with Strong Bases." Organic Process Research & Development. [3]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol

[1][2][3][4]

Executive Summary & Core Directive

Do not dispose of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-ol down the drain. [1]

This compound is a terminal alkyne intermediate, commonly used in the synthesis of photochromic materials (e.g., diarylethenes). While it shares general hazards with organic alcohols, its specific disposal protocol is dictated by the alkynyl moiety (C≡C-H) .[1]

Critical Safety Constraint: Terminal alkynes can react with specific metals (Copper, Silver, Mercury) to form explosive metal acetylides .[1] Consequently, metal containers or metal spatulas must never be used during the waste transfer or storage of this substance.[1]

Chemical Profile & Hazard Identification

To ensure proper segregation, the waste handler must understand the functional chemistry of the molecule.

PropertySpecificationOperational Implication
Chemical Structure Diaryl tertiary alcohol with a terminal alkyne Potential for acetylide formation; combustible.[1]
Physical State Solid (crystalline) or viscous oilLikely requires dissolution in compatible solvent for bulk disposal.[1]
Solubility Hydrophobic (Soluble in DCM, THF, Toluene)Incompatible with aqueous waste streams.
Reactivity Weakly Acidic (Alkyne proton pKa ~25)Reacts with strong bases (NaH, BuLi) and coinage metals.[1]
RCRA Classification D001 (Ignitable)Must be routed to high-BTU incineration.[1]
The Acetylide Risk (Expert Insight)

Unlike standard organic waste, the disposal of terminal alkynes requires "Metal Discipline."

  • Mechanism: In the presence of basic impurities or moisture, the terminal proton can be displaced by metal ions (Cu⁺, Ag⁺).[1]

  • Result: The resulting metal acetylide (R-C≡C-Cu) is a shock-sensitive primary explosive.[1]

  • Prevention: Ensure waste streams are free of copper tubing, brass fittings, or silver solder.[1]

Pre-Disposal Stabilization Protocol

Before transferring to the central waste facility, the researcher must stabilize the material at the bench level.

Scenario A: Pure Solid/Reagent
  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass only.[1]

  • Labeling: Mark clearly as "Non-Halogenated Organic - Terminal Alkyne."

  • Solvation (Optional but Recommended): If the solid is old or potentially unstable, dissolve in a minimal amount of Acetone or Ethyl Acetate to reduce shock sensitivity during transport.[1]

Scenario B: Reaction Mixtures (Quenching)

If the compound is in a reaction mixture (especially if strong bases like n-BuLi or Grignards were used), it must be chemically quenched before disposal.[1][2]

Step-by-Step Quenching Workflow:

  • Cooling: Place the reaction vessel in an ice bath (0°C).

  • Proton Source: Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) .

    • Why: This provides a mild proton source to neutralize any acetylide anions (R-C≡C⁻) back to the neutral alkyne (R-C≡C-H) without generating excessive heat.[1]

  • Phase Separation: Extract the organic layer with Ethyl Acetate.[1]

  • Segregation:

    • Aqueous Layer: pH adjust (6-9)

      
       Aqueous Waste.[1]
      
    • Organic Layer (Contains Target): Dry over MgSO₄

      
       Filter 
      
      
      Non-Halogenated Organic Waste .[1]

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision tree for segregating this specific waste stream, ensuring compliance with safety protocols regarding metal contact.

DisposalWorkflowStartWaste Generation:1,2-Bis(4-methoxyphenyl)-3-butyn-2-olStateCheckPhysical State?Start->StateCheckSolidPure Solid / ResidueStateCheck->SolidSolidLiquidReaction Mixture / SolutionStateCheck->LiquidLiquidContainerCheckCRITICAL CHECK:Is Container Metal-Free?Solid->ContainerCheckQuenchCheckContains ActiveReagents (Bases/Metals)?Liquid->QuenchCheckQuenchActionPROTOCOL: Quench with sat. NH4ClSeparate Organic LayerQuenchCheck->QuenchActionYes (High pH)QuenchCheck->ContainerCheckNo (Neutral)QuenchAction->ContainerCheckWrongContainerSTOP: Transfer to HDPE/GlassRisk of Acetylide ExplosionContainerCheck->WrongContainerNo (Metal Present)RightContainerSegregate intoNon-Halogenated Organic WasteContainerCheck->RightContainerYes (Glass/Plastic)WrongContainer->RightContainerCorrective ActionLabelingLabel: 'Flammable, Irritant,Terminal Alkyne'RightContainer->LabelingFinalDisposal: High-BTU IncinerationLabeling->Final

Figure 1: Operational decision tree for the segregation and disposal of alkynyl alcohol waste, emphasizing the critical exclusion of metal containers.

Regulatory Compliance & Waste Codes

When filling out the hazardous waste manifest, use the following classifications. Note that while this specific compound is not P- or U-listed, it is regulated by characteristic.[1]

AgencyClassificationCodeRationale
EPA (RCRA) Ignitable WasteD001 Flash point of organic solvents used or combustibility of the alcohol.[1]
DOT Flammable Solid/LiquidClass 3 / 4.1 Depends on solvation state.[1]
GHS DangerH226, H315 Flammable liquid/solid; Causes skin irritation.[1]

Final Disposition: The preferred method of destruction is Fuel Blending/Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures complete thermal oxidation of the aromatic rings and the alkyne backbone.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1] RCRA Hazardous Waste Identification: Characteristic of Ignitability (D001). Retrieved from [Link][1]

  • PubChem. (2026).[1] Compound Summary: 1,2-bis(4-methoxyphenyl)-3-butyn-2-ol.[1] Retrieved from [Link]

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